Usp7-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C41H43N7O4S |
|---|---|
Molecular Weight |
729.9 g/mol |
IUPAC Name |
7-[4-(hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[(3R,4R)-1-[[2-(6-methyl-3-pyridinyl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C41H43N7O4S/c1-28-7-10-31(21-42-28)38-43-22-33(53-38)23-45-17-13-34(36(24-45)30-5-3-2-4-6-30)39(50)46-19-15-41(52,16-20-46)26-47-27-44-37-35(40(47)51)14-18-48(37)32-11-8-29(25-49)9-12-32/h2-12,14,18,21-22,27,34,36,49,52H,13,15-17,19-20,23-26H2,1H3/t34-,36+/m1/s1 |
InChI Key |
PUQFMCKPVRDHQB-VHFKIGOXSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C2=NC=C(S2)CN3CC[C@H]([C@@H](C3)C4=CC=CC=C4)C(=O)N5CCC(CC5)(CN6C=NC7=C(C6=O)C=CN7C8=CC=C(C=C8)CO)O |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC=C(S2)CN3CCC(C(C3)C4=CC=CC=C4)C(=O)N5CCC(CC5)(CN6C=NC7=C(C6=O)C=CN7C8=CC=C(C=C8)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Usp7-IN-6: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The detailed experimental protocols and a comprehensive set of quantitative data for the specific compound Usp7-IN-6 are not fully available in the public domain. This guide summarizes the available data for this compound and provides a detailed overview of the generally accepted mechanism of action for potent and selective USP7 inhibitors, which is inferred to be the mechanism for this compound. The experimental protocols provided are representative examples from the field of USP7 inhibitor characterization and should be regarded as such.
Core Mechanism of Action
This compound is a potent inhibitor of Ubiquitous Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of protein stability and degradation. USP7 is a key regulator of the MDM2-p53 tumor suppressor pathway.[1][2] Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, targets the tumor suppressor protein p53 for ubiquitination and subsequent proteasomal degradation.[1][2] USP7 can deubiquitinate and stabilize MDM2, thereby promoting the degradation of p53.[1][2]
The primary mechanism of action of USP7 inhibitors like this compound is the disruption of this cycle. By inhibiting the deubiquitinating activity of USP7, the auto-ubiquitination of MDM2 is enhanced, leading to its degradation. The subsequent decrease in MDM2 levels results in the accumulation and activation of p53.[1][2] Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.[1]
Quantitative Data
The publicly available quantitative data for this compound is limited. The compound is identified as example 25 in patent WO2017212010A1 and has been shown to be a potent inhibitor of USP7 in biochemical assays.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical Assay | USP7 | 6.8 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the core signaling pathway affected by this compound and other potent USP7 inhibitors.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are detailed, representative methodologies for key experiments used to characterize potent and selective USP7 inhibitors.
Biochemical Deubiquitinase Assay (Ubiquitin-Rhodamine 110)
This assay is used to determine the in vitro potency of a compound against the USP7 enzyme.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) dissolved in DMSO
-
384-well, black, low-volume microplates
-
Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the microplate, add the test compound to the assay buffer.
-
Add the recombinant USP7 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine 110 substrate to each well.
-
Immediately begin kinetic reading of the fluorescence signal on a plate reader every 60 seconds for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the USP7 enzyme activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement Assay (Western Blot)
This assay is used to confirm that the compound engages and inhibits USP7 within a cellular context, leading to the expected downstream effects on protein levels.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound (this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-USP7, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.
-
Analyze the band intensities to determine the effect of the compound on the protein levels of MDM2, p53, and USP7.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the discovery and characterization of a novel USP7 inhibitor.
References
Validating the Target Engagement of USP7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology and other diseases due to its critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and immune response.[1] A key function of USP7 is the deubiquitination and subsequent stabilization of the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor.[2] Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can trigger apoptosis in cancer cells.[3][4] This guide provides a comprehensive overview of the experimental methodologies used to validate the target engagement and cellular activity of USP7 inhibitors, using data from well-characterized compounds as illustrative examples in the absence of publicly available information for a specific inhibitor designated "Usp7-IN-6."
Data Presentation: In Vitro and Cellular Activity of Representative USP7 Inhibitors
The following tables summarize the quantitative data for several potent and selective USP7 inhibitors, which serve as a benchmark for the validation of new chemical entities targeting USP7.
| Compound | USP7 Biochemical IC50 (nM) | Cellular EC50 (p53 accumulation, µM) | Cell Viability IC50 (nM) | Reference Cell Line |
| FX1-5303 | <10 | <1 | Not Reported | MM.1S |
| FT671 | Not Reported | Not Reported | 33 | MM.1S |
| GNE-6640/GNE-6776 | Not Reported | Not Reported | Varies (see original publication) | Panel of 181 cell lines |
| Almac4 | Not Reported | Not Reported | Varies (p53 WT neuroblastoma lines) | Neuroblastoma cell lines |
Table 1: Potency and Cellular Activity of Representative USP7 Inhibitors. [3][4][5][6]
| Target | Effect of USP7 Inhibition | Key Regulated Proteins |
| USP7 | Destabilization | MDM2, N-Myc, UHRF1, DNMT1 |
| p53 | Stabilization and Activation | p21, PUMA, MDM2 (transcript) |
Table 2: Effect of USP7 Inhibition on Key Target Proteins. [3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of USP7 inhibitors are provided below.
USP7 Biochemical Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of purified USP7.
Methodology:
-
Recombinant human USP7 enzyme is incubated with the test compound at various concentrations in an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100).
-
The reaction is initiated by adding a fluorogenic ubiquitin substrate, such as ubiquitin-AMC (7-amino-4-methylcoumarin) or a di-ubiquitin substrate.
-
The cleavage of the substrate by USP7 results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader (Excitation/Emission ~360/460 nm).
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%.
Cellular Target Engagement: Western Blot Analysis
Objective: To confirm that the inhibitor engages USP7 in a cellular context, leading to the expected downstream effects on its substrates.
Methodology:
-
Cancer cell lines with wild-type p53 (e.g., HCT116, U2OS, MM.1S) are seeded in 6-well plates.
-
Cells are treated with the test compound at various concentrations for a specified period (e.g., 4, 8, 16, 24 hours).
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against USP7, MDM2, p53, and p21. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry analysis is performed to quantify the changes in protein levels. A successful USP7 inhibitor should lead to a decrease in MDM2 levels and a corresponding increase in p53 and p21 levels.[3][4]
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of the physical binding of the inhibitor to USP7 within intact cells.
Methodology:
-
Cells are treated with the test compound or vehicle control for a defined period.
-
The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
The cells are then lysed by freeze-thaw cycles.
-
The lysates are centrifuged to pellet the aggregated, denatured proteins.
-
The supernatant containing the soluble protein fraction is collected.
-
The amount of soluble USP7 at each temperature is quantified by western blotting or other protein detection methods.
-
Ligand binding is expected to stabilize the protein, resulting in a shift of the melting curve to higher temperatures for the compound-treated samples compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway of USP7 Inhibition
Caption: The signaling cascade initiated by USP7 inhibition.
Experimental Workflow for Target Validation
Caption: A streamlined workflow for validating USP7 inhibitors.
Logical Relationship of USP7 Inhibition and p53 Activation
Caption: The logical progression from USP7 inhibition to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapt.com [rapt.com]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Usp7-IN-6: A Comprehensive Technical Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in numerous cellular processes, including DNA damage repair, cell cycle progression, and immune response. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Usp7-IN-6 is a potent inhibitor of USP7 that has garnered significant interest within the research community. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways involving USP7.
Binding Affinity and Kinetics of this compound
This compound demonstrates high-affinity binding to USP7. The following table summarizes the key quantitative data reported for this interaction.
| Parameter | Value | Method | Reference |
| IC50 | 6.8 nM | Biochemical Assay | [1][2] |
| Kd | 34.6 nM | Not Specified |
Note: While a Kd value has been reported, the specific experimental methodology used for its determination is not detailed in the currently available public literature. Kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for this compound are also not publicly available at this time.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific protocols used for this compound are not fully detailed in the public domain, this section outlines standardized methodologies for the key experiments cited.
Biochemical Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 of this compound was likely determined using a biochemical assay that measures the enzymatic activity of USP7 in the presence of the inhibitor. A common method for this is a fluorescence-based assay.
Principle: This assay utilizes a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110 or ubiquitin-AMC. When the substrate is cleaved by active USP7, the fluorophore is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human USP7 protein in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Prepare a stock solution of the fluorogenic ubiquitin substrate (e.g., Ub-AMC) in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add a fixed concentration of USP7 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Plot the percentage of USP7 inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It can be used to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, e.g., USP7) is immobilized on the sensor surface, and the other (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
General Protocol:
-
Immobilization of Ligand (USP7):
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of recombinant USP7 at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the analyte (this compound) in running buffer (e.g., HBS-EP+ buffer).
-
Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate. This is the association phase .
-
After the injection, flow running buffer over the surface to allow the bound analyte to dissociate. This is the dissociation phase .
-
Between each analyte injection cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters kon and koff.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity (General Protocol)
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Principle: An ITC instrument consists of a reference cell and a sample cell. The sample cell contains one of the binding partners (e.g., USP7), and a syringe is used to titrate the other binding partner (e.g., this compound) into the sample cell in small aliquots. The instrument measures the heat released or absorbed upon each injection.
General Protocol:
-
Sample Preparation:
-
Prepare solutions of USP7 and this compound in the same, well-matched buffer to minimize heats of dilution. Dialysis is often recommended.
-
Degas the solutions to prevent air bubbles in the system.
-
Determine the accurate concentrations of both protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the USP7 solution into the sample cell and the this compound solution into the titration syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial small injection to avoid artifacts from syringe placement, followed by a series of injections of the inhibitor into the protein solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
The area under each peak is integrated to determine the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
This isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
USP7 Signaling Pathways
USP7 is a key deubiquitinating enzyme that regulates the stability and function of a wide array of proteins, thereby influencing multiple critical cellular signaling pathways. Understanding these pathways provides context for the therapeutic potential of USP7 inhibitors like this compound.
The p53-MDM2 Pathway
One of the most well-characterized roles of USP7 is its regulation of the p53 tumor suppressor pathway. USP7 can deubiquitinate and stabilize both p53 and its primary E3 ubiquitin ligase, MDM2. This dual role creates a finely tuned regulatory balance. Inhibition of USP7 leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of p53, promoting cell cycle arrest and apoptosis in cancer cells.
Caption: The regulatory role of USP7 in the p53-MDM2 signaling pathway.
DNA Damage Response (DDR) Pathway
USP7 plays a crucial role in the DNA Damage Response (DDR) by deubiquitinating and stabilizing several key proteins involved in DNA repair and cell cycle checkpoint control. For instance, USP7 can stabilize proteins such as Claspin and Rad18, which are essential for the ATR-Chk1 signaling cascade and translesion synthesis, respectively. By inhibiting USP7, the stability of these DDR proteins can be compromised, potentially sensitizing cancer cells to DNA-damaging agents.
Caption: USP7's involvement in the DNA Damage Response pathway.
Experimental Workflow for Binding Affinity Determination
The determination of binding affinity and kinetics for a small molecule inhibitor like this compound typically follows a structured workflow involving multiple biophysical techniques to ensure data accuracy and robustness.
Caption: A typical experimental workflow for characterizing inhibitor binding.
Conclusion
This compound is a potent inhibitor of USP7 with high binding affinity. While detailed kinetic and thermodynamic parameters are not yet fully available in the public domain, the provided data and standardized protocols offer a strong foundation for researchers in the field of drug discovery and chemical biology. The crucial role of USP7 in key cancer-related signaling pathways underscores the therapeutic potential of inhibitors like this compound. Further studies to elucidate the complete kinetic and thermodynamic profile of this compound will be invaluable for its continued development and for understanding the intricacies of USP7 inhibition.
References
An In-depth Technical Guide to the Cellular Pathways Affected by Selective USP7 Inhibitors
Introduction: This technical guide provides a comprehensive overview of the core cellular pathways modulated by the inhibition of Ubiquitin-Specific Protease 7 (USP7). While the initial topic of interest was the specific inhibitor Usp7-IN-6, a thorough review of publicly available scientific literature revealed a lack of specific data for this compound. Therefore, this whitepaper focuses on the well-characterized effects of a class of selective USP7 inhibitors, drawing on data from extensively studied molecules such as FT671, P5091, and Almac4. The mechanisms and cellular consequences described herein are representative of the effects expected from potent and selective inhibition of USP7, providing a robust framework for researchers, scientists, and drug development professionals.
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in maintaining cellular homeostasis by removing ubiquitin tags from a wide array of protein substrates, thereby rescuing them from proteasomal degradation.[1] Its dysregulation is implicated in numerous pathologies, most notably cancer, making it a compelling therapeutic target.[2] Inhibition of USP7 disrupts the stability of its substrates, triggering a cascade of events that profoundly impact cell fate. This guide will delve into the primary signaling pathways affected, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular mechanisms at play.
The p53-Mdm2 Pathway and Induction of Apoptosis
The most well-documented consequence of USP7 inhibition is the activation of the p53 tumor suppressor pathway.[3] Under normal conditions, USP7 deubiquitinates and stabilizes Mdm2, an E3 ubiquitin ligase that, in turn, targets p53 for degradation.[4] By inhibiting USP7, Mdm2 becomes auto-ubiquitinated and is degraded, leading to the stabilization and accumulation of p53.[5] Activated p53 then transcriptionally upregulates target genes, such as p21 (CDKN1A) and PUMA, which drive cell cycle arrest and apoptosis, respectively.[3]
Beyond the canonical p53-Mdm2 axis, USP7 inhibitors can also induce apoptosis through mechanisms involving endoplasmic reticulum (ER) stress and oxidative stress, stemming from the accumulation of polyubiquitinated proteins.[6]
Caption: USP7 inhibition disrupts the Mdm2-p53 axis, leading to apoptosis.
Quantitative Data: Induction of Apoptosis by USP7 Inhibitors
| Cell Line | Inhibitor | Concentration (µM) | Duration (h) | Outcome | Reference |
| SK-N-SH (Neuroblastoma) | Almac4 | 1 | 48 | >3-fold increase in total caspase count | [5] |
| IMR-32 (Neuroblastoma) | Almac4 | 1 | 48 | ~2.5-fold increase in total caspase count | [5] |
| NB-10 (Neuroblastoma) | Almac4 | 1 | 48 | ~2-fold increase in total caspase count | [5] |
| LAN-5 (Neuroblastoma) | Almac4 | 1 | 48 | >4-fold increase in total caspase count | [5] |
Experimental Protocol: Apoptosis Analysis by Annexin V/PI Staining
This protocol describes a common method for quantifying apoptosis in cells treated with a USP7 inhibitor.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HCT116, SK-N-SH) in 6-well plates at a density of 3 x 10⁵ cells/well.
-
Allow cells to adhere for 24 hours in complete culture medium.
-
Treat cells with the USP7 inhibitor (e.g., this compound) at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitor.
-
Disruption of Cell Cycle Progression
USP7 plays a multifaceted role in cell cycle regulation.[7] Its inhibition has been shown to cause cell cycle arrest, although the specific phase of arrest can be cell-type dependent.[8] A key mechanism involves the untimely activation of Cyclin-Dependent Kinase 1 (CDK1).[9] USP7 interacts with and supports the cytoplasmic localization of Protein Phosphatase 2A (PP2A), which acts as a brake on CDK1 activity during interphase. Inhibition of USP7 leads to the nuclear translocation and inactivation of PP2A, resulting in widespread, premature activation of CDK1. This aberrant CDK1 activity during S-phase can induce DNA damage and is toxic to the cell.[9]
Caption: USP7 inhibition causes cell cycle arrest via PP2A/CDK1 dysregulation.
Quantitative Data: Cell Cycle Arrest Induced by USP7 Inhibitors
| Cell Line | Inhibitor | Concentration (µM) | Duration (h) | Outcome (% change in cell population) | Reference |
| MKN45 (Gastric Cancer) | USP7 shRNA | N/A | N/A | G0/G1 phase increased by ~15% | [8] |
| BGC-823 (Gastric Cancer) | USP7 shRNA | N/A | N/A | G0/G1 phase increased by ~10% | [8] |
| MCF7 (Breast Cancer) | p5091 | 10 | 48 | G1 phase increased by 11.54%; G2/M decreased by 11.86% | [10] |
| T47D (Breast Cancer) | p5091 | 10 | 72 | G1 phase increased by 14.45% | [10] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the procedure for analyzing cell cycle distribution following treatment with a USP7 inhibitor.
-
Cell Culture and Treatment:
-
Plate 3-5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with the desired concentrations of the USP7 inhibitor or vehicle control for the specified time (e.g., 48 or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including floating cells) and wash once with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence of PI.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
-
Impairment of the DNA Damage Response (DDR)
USP7 is a master regulator of genome stability, playing crucial roles in multiple DNA repair pathways.[2] It stabilizes key DDR proteins by deubiquitinating them. Notable substrates include proteins involved in nucleotide excision repair (NER), double-strand break repair, and DNA damage bypass.[2][11] For instance, USP7 stabilizes RNF168, an E3 ligase critical for the ubiquitin-dependent signaling cascade that recruits downstream repair factors like BRCA1 and 53BP1 to sites of DNA damage.[2] Inhibition of USP7 can therefore compromise the formation of these repair foci, impairing the overall DNA damage response and sensitizing cancer cells to genotoxic agents.[12]
Caption: USP7 inhibition impairs DNA damage response by destabilizing RNF168.
Experimental Protocol: Immunofluorescence for DNA Damage Foci
This method is used to visualize the recruitment of DDR proteins to sites of DNA damage.
-
Cell Culture and Damage Induction:
-
Grow cells on glass coverslips in a 12-well plate.
-
Pre-treat with the USP7 inhibitor or vehicle for a defined period (e.g., 2-4 hours).
-
Induce DNA damage using an appropriate agent (e.g., expose to ionizing radiation [IR] at 10 Gy or UV radiation).
-
Allow cells to recover for a specific time (e.g., 1-6 hours) to permit foci formation.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against DDR markers (e.g., anti-γH2AX, anti-53BP1) diluted in 1% BSA/PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ) to assess the impact of USP7 inhibition on the DNA damage response.
-
Modulation of Other Key Signaling Pathways
Proteomic and genetic studies have revealed that USP7's influence extends to a wide network of cellular pathways. Inhibition of USP7 can affect:
-
Wnt/β-Catenin Signaling: USP7 can act as both a positive and negative regulator of this pathway depending on the cellular context, for instance by stabilizing Axin, a key component of the β-catenin destruction complex.[4][11]
-
PI3K/Akt/FOXO and AMPK Signaling: Proteomic analysis in melanoma cells showed that USP7 knockdown affects key proteins in these pathways, which are central to cell growth, proliferation, and metabolism.[13]
-
NF-κB Signaling: USP7 can deubiquitinate components of the NF-κB pathway, influencing inflammation and immune responses.[11]
-
Immune Regulation: USP7 stabilizes the transcription factor Foxp3, which is essential for the function of regulatory T cells (Tregs). Inhibiting USP7 can reduce the immunosuppressive function of Tregs, suggesting a role for these inhibitors in cancer immunotherapy.[14]
General Experimental Workflow
The investigation of a novel USP7 inhibitor like this compound typically follows a structured workflow to characterize its cellular effects, from initial target engagement to downstream phenotypic outcomes.
References
- 1. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ubiquitin specific protease 7 is a potential therapeutic target for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role for ubiquitin-specific protease 7 (USP7) in the treatment and the immune response to hepatocellular carcinoma: potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of USP7 Inhibition on the p53-MDM2 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system is a critical regulator of protein stability and cellular homeostasis. Within this system, deubiquitinating enzymes (DUBs) play a pivotal role by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), has emerged as a key regulator of the p53-MDM2 tumor suppressor pathway.[1][2][3] Under normal physiological conditions, USP7 primarily deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][2][4][5] This activity maintains low cellular levels of p53. In the context of cancer, where USP7 is often overexpressed, its activity contributes to the suppression of p53's tumor-suppressive functions.[6][7] Small molecule inhibitors of USP7 have been developed to counteract this effect. These inhibitors block the deubiquitinating activity of USP7, leading to the destabilization and degradation of MDM2.[8][9] The subsequent reduction in MDM2 levels results in the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of USP7 inhibitors on the p53-MDM2 pathway, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows.
The p53-MDM2 Regulatory Axis and the Role of USP7
The tumor suppressor protein p53 is a transcription factor that plays a central role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The activity and stability of p53 are tightly regulated by the E3 ubiquitin ligase MDM2. MDM2 binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation by the proteasome.[8][10] This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[11]
USP7 is a crucial component of this regulatory network. It can deubiquitinate and stabilize both p53 and MDM2.[10][11] However, under normal, unstressed conditions, USP7 exhibits a higher binding affinity for MDM2, leading to its preferential deubiquitination and stabilization.[1][2][5] This sustained MDM2 activity ensures the continuous degradation of p53, keeping its levels in check.[1]
Mechanism of Action of USP7 Inhibitors
USP7 inhibitors are small molecules designed to block the catalytic activity of the USP7 enzyme. By doing so, they prevent the deubiquitination of USP7 substrates. In the context of the p53-MDM2 pathway, the primary consequence of USP7 inhibition is the increased ubiquitination and subsequent proteasomal degradation of MDM2.[8][9] The reduction in cellular MDM2 levels alleviates the negative regulation of p53, leading to its accumulation and activation.[4][6][8] Activated p53 can then transactivate its target genes, such as CDKN1A (encoding p21) and PUMA, to elicit anti-tumor responses.[8]
Figure 1: Simplified signaling pathway of USP7 in the p53-MDM2 axis under normal conditions and with a USP7 inhibitor.
Quantitative Data on USP7 Inhibitors
The efficacy of USP7 inhibitors has been quantified in numerous preclinical studies. The following tables summarize key data for several representative USP7 inhibitors.
Table 1: In Vitro Activity of Representative USP7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| FT671 | USP7 | 33 | MM.1S | Blocks proliferation | [12] |
| FT827 | USP7 | ~100-2000 | - | Inhibits USP7 probe reactivity | [8] |
| P22077/P5091 | USP7 | 20,000-40,000 | - | Inhibits USP7 | [8] |
| HBX 41,108 | USP7 | <1000 | - | Inhibits USP7 deubiquitinating activity | [13] |
| PU7-1 | USP7 | 1,800 (MDA-MB-468), 2,800 (BT549) | TNBC cells | Proliferation inhibition | [14] |
| GNE-6776 | USP7 | 27,200 (MCF7, 72h), 31,400 (MCF7, 96h) | Breast cancer cells | Induces apoptosis | [15] |
| Almac4 | USP7 | - | Neuroblastoma cells | Antitumor activity | [6] |
Table 2: Cellular Effects of USP7 Inhibition
| Compound | Cell Line | Concentration | Time (h) | Effect on Protein Levels | Reference |
| FT671 | MM.1S | 10 µM | 0, 2, 4, 8, 24 | Increased p53, Increased MDM2 ubiquitination | [8][12] |
| P5091 | SW480 | - | - | Decreased mutant p53 stability | [16] |
| HBX 41,108 | - | - | - | Stabilized p53, activated p53 target gene transcription | [13] |
| GNE-6776 | A549, H1299 | Various | - | Effects on proliferation, migration, invasion, apoptosis | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of USP7 inhibitors on the p53-MDM2 pathway.
Western Blot Analysis for Protein Levels
Objective: To determine the effect of a USP7 inhibitor on the protein levels of p53, MDM2, and ubiquitinated MDM2.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116 or MM.1S) at a suitable density and allow them to adhere overnight. Treat the cells with the USP7 inhibitor at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Objective: To assess the interaction between USP7 and MDM2 or p53.
Protocol:
-
Cell Lysis: Lyse cells treated with or without the USP7 inhibitor in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., anti-USP7 or anti-MDM2) overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins (e.g., anti-MDM2 and anti-p53 if immunoprecipitating USP7).
Cell Viability Assay
Objective: To determine the effect of the USP7 inhibitor on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the USP7 inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 or 120 hours).[12]
-
Viability Assessment: Add a viability reagent such as MTT, MTS (e.g., CellTiter-Glo), or resazurin to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Figure 2: A general experimental workflow for characterizing a USP7 inhibitor.
Conclusion and Future Directions
Inhibition of USP7 represents a promising therapeutic strategy for cancers that retain wild-type p53. By disrupting the USP7-MDM2 interaction, small molecule inhibitors can effectively reactivate the p53 tumor suppressor pathway, leading to cancer cell death. The preclinical data for several USP7 inhibitors demonstrate their potential in this regard. Future research will likely focus on the development of more potent and selective USP7 inhibitors, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to enhance anti-tumor efficacy. Understanding the broader impact of USP7 inhibition on other cellular pathways will also be crucial for the successful clinical translation of this therapeutic approach.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [ouci.dntb.gov.ua]
The Impact of USP7 Inhibition on Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of protein substrates. Through its enzymatic activity, USP7 is deeply implicated in numerous cellular processes, including DNA repair, apoptosis, and epigenetic regulation. Of particular interest to oncology and drug development is its significant influence on cell cycle progression and control. Dysregulation of USP7 activity is a common feature in various malignancies, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the core mechanisms by which USP7 inhibition, exemplified by compounds targeting its activity, impacts cell cycle regulation. While specific data for "Usp7-IN-6" is not extensively available in public literature, this document consolidates findings from studies on other potent and selective USP7 inhibitors to provide a representative understanding of the target class.
Core Signaling Pathways Modulated by USP7 Inhibition
Inhibition of USP7 perturbs the delicate balance of the cell cycle machinery primarily through two well-documented signaling axes: the p53-Mdm2 pathway and the CDK1/PP2A pathway.
The USP7-p53-Mdm2 Axis
Under normal physiological conditions, USP7 deubiquitinates and stabilizes both the tumor suppressor protein p53 and its primary E3 ubiquitin ligase, Mdm2.[1][2][3] However, the interaction between USP7 and Mdm2 is significantly stronger.[2] This leads to a net effect of p53 degradation, allowing for cell cycle progression.
Upon inhibition of USP7, Mdm2 is no longer protected from auto-ubiquitination and is subsequently degraded by the proteasome.[4] This reduction in Mdm2 levels leads to the stabilization and accumulation of p53.[4] Activated p53 then transcriptionally upregulates the expression of cyclin-dependent kinase inhibitor 1 (p21), which in turn binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S checkpoint.[5]
The USP7-CDK1-PP2A Axis
Recent studies have uncovered a p53-independent mechanism by which USP7 inhibition can induce cell cycle disruption and apoptosis. This pathway involves the untimely activation of Cyclin-Dependent Kinase 1 (CDK1).[1][5] USP7 interacts with and promotes the cytoplasmic localization of the protein phosphatase 2A (PP2A) complex.[1][5] PP2A is a critical negative regulator of CDK1 activity during interphase.
Inhibition of USP7 leads to the nuclear translocation and inactivation of PP2A.[6] This relieves the inhibitory constraint on CDK1, leading to its widespread and premature activation throughout the cell cycle.[1][5] This unscheduled CDK1 activity results in DNA damage and is toxic to cells, ultimately leading to apoptosis.[5]
Quantitative Data on Cell Cycle Effects of USP7 Inhibition
The following tables summarize representative quantitative data from studies on USP7 inhibitors, demonstrating their impact on cell cycle phase distribution and the expression of key cell cycle regulatory proteins.
Table 1: Effect of USP7 Inhibition on Cell Cycle Phase Distribution in Breast Cancer Cell Lines
| Cell Line | Treatment | % Change in G1 Phase | % Change in S Phase | % Change in G2/M Phase | Reference |
| MCF7 | USP7 siRNA | +5.48% | No significant change | -7.24% | [7] |
| T47D | USP7 siRNA | +5.56% | +3.06% | Not specified | [7] |
Table 2: Effect of USP7 Inhibition on Cell Cycle-Related Protein Levels
| Protein | Effect of USP7 Inhibition | Mechanism | Cell Type (Example) | Reference |
| p53 | Increased | Stabilization due to Mdm2 degradation | HUVECs, MCF7 | [5][7] |
| p21 | Increased | Upregulation by stabilized p53 | HUVECs | [5] |
| Mdm2 | Decreased | Auto-ubiquitination and degradation | HCT116 | [6] |
| Phospho-Histone H3 (Ser10) | Increased | Premature CDK1 activation | HCT-116 | [5][8] |
| MPM-2 (mitotic marker) | Increased | Premature CDK1 activation | HCT-116 | [5][8] |
| CCDC6 | Decreased in M phase | Targeted for degradation by FBXW7 | HeLa | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to assess the impact of USP7 inhibitors on cell cycle regulation.
Western Blot Analysis for Cell Cycle Proteins
-
Cell Lysis: Cells are treated with a USP7 inhibitor or vehicle control for the desired time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, CDK1, phospho-Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
Flow Cytometry for Cell Cycle Analysis
-
Cell Harvesting and Fixation: Treat cells with the USP7 inhibitor. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently.[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).[8]
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (the "bait" protein, e.g., USP7 or p53).
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., Mdm2).
Conclusion
Inhibition of USP7 presents a multifaceted approach to disrupting cancer cell proliferation by impinging on critical cell cycle checkpoints. The dual action of stabilizing the p53 tumor suppressor and inducing p53-independent mitotic catastrophe through premature CDK1 activation underscores the therapeutic potential of targeting this deubiquitinase. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the role of USP7 in cell cycle regulation and to advance the development of novel anti-cancer therapies. Future investigations into specific inhibitors like this compound will be crucial to refine our understanding of their precise mechanisms and clinical applicability.
References
- 1. STIP is a critical nuclear scaffolding protein linking USP7 to p53-Mdm2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 3. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]
- 4. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP7 suppresses advanced glycation end-induced cell cycle arrest and senescence of human umbilical vein endothelial cells through ubiquitination of p53: USP7 inhibits ubiquitination of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Parthenolide inhibits ubiquitin-specific peptidase 7 (USP7), Wnt signaling, and colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of Usp7-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator in numerous cellular processes, including DNA damage repair, cell cycle progression, and epigenetic modulation. Its role in stabilizing key oncogenic proteins, most notably MDM2, the primary negative regulator of the p53 tumor suppressor, has positioned it as a high-value target for cancer therapy. By inhibiting USP7, it is possible to destabilize MDM2, leading to the accumulation and activation of p53, which in turn can induce apoptosis in cancer cells. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Usp7-IN-6, a potent and selective inhibitor of USP7.
Discovery of this compound
This compound was identified through a focused drug discovery effort aimed at developing novel (hetero)aryl-substituted-piperidinyl derivatives as potent USP7 inhibitors. This discovery is detailed in the patent WO2017212010A1, where this compound is presented as example 25. The core strategy involved the rational design and synthesis of a library of compounds, which were subsequently screened for their ability to inhibit USP7 enzymatic activity.
The initial screening likely involved high-throughput assays to identify initial hits. These hits then underwent further optimization of their structure-activity relationship (SAR) to enhance potency and selectivity. This iterative process of chemical synthesis and biological testing led to the identification of this compound as a lead candidate with potent USP7 inhibitory activity in the nanomolar range.
Synthesis of this compound
The chemical synthesis of this compound, as described in patent WO2017212010A1, involves a multi-step synthetic route culminating in the final (hetero)aryl-substituted-piperidinyl scaffold. While the exact, step-by-step protocol from the patent is proprietary, a general outline of the synthesis of similar compounds can be inferred. The synthesis would typically involve the construction of the core piperidinyl ring, followed by the sequential addition of the various aryl and heteroaryl substituents through coupling reactions.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 2166586-47-4 |
| Molecular Formula | C41H43N7O4S[1] |
| Molecular Weight | 729.89 g/mol [1] |
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibition of USP7 and significant cytotoxic effects in cancer cell lines. The available quantitative data is summarized below.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line / Target | IC50 | Reference |
| USP7 Inhibition | Purified USP7 Enzyme | 6.8 nM | [1] |
| Cytotoxicity | Z138 Tumor Cells | 1.1 nM | [1] |
Experimental Protocols
The characterization of this compound would have involved a series of standard and specialized biochemical and cellular assays. The following are detailed methodologies for key experiments typically employed in the evaluation of USP7 inhibitors.
USP7 Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified USP7.
-
Principle: The assay utilizes a fluorogenic substrate, such as Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin), which upon cleavage by USP7, releases the fluorescent AMC molecule. The increase in fluorescence is directly proportional to USP7 activity.[2]
-
Materials:
-
Purified recombinant human USP7 enzyme.
-
Ubiquitin-AMC substrate.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
This compound (or other test compounds) dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of diluted USP7 enzyme to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of the Ubiquitin-AMC substrate to each well.
-
Immediately begin kinetic reading of the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Viability Assay
This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cells.
-
Principle: The assay measures the metabolic activity of viable cells. Reagents such as resazurin (AlamarBlue) or tetrazolium salts (MTT) are converted into fluorescent or colored products by metabolically active cells. The amount of product formed is proportional to the number of viable cells.
-
Materials:
-
Z138 tumor cells (or other relevant cell lines).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue®).
-
96-well clear-bottom cell culture plates.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed Z138 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Treat the cells with the diluted compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of USP7 inhibitors like this compound is the stabilization of the p53 tumor suppressor protein through the destabilization of its E3 ubiquitin ligase, MDM2.[3] USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation. Inhibition of USP7 disrupts this process, leading to the auto-ubiquitination and degradation of MDM2, resulting in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).
Beyond the p53-MDM2 axis, USP7 has a multitude of other substrates involved in various cellular pathways, including DNA damage response, epigenetic regulation, and immune signaling.[4][5] Therefore, the anti-cancer effects of this compound may be pleiotropic.
Visualizations
Caption: The USP7-p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: A generalized workflow for the discovery and characterization of this compound.
Conclusion
This compound is a potent, nanomolar inhibitor of USP7 with significant anti-tumor cell activity. Its discovery provides a valuable chemical probe for further elucidating the complex biology of USP7 and a promising scaffold for the development of novel anticancer therapeutics. The detailed experimental protocols and understanding of its mechanism of action within key signaling pathways, as outlined in this guide, serve as a foundation for future research and drug development efforts targeting the deubiquitinating enzyme USP7. Further studies are warranted to explore the full therapeutic potential of this compound, including its in vivo efficacy, pharmacokinetic profile, and selectivity against a broader panel of deubiquitinases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of Ubiquitin-Specific Protease 7 (USP7): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating a multitude of cellular processes.[1][2] By removing ubiquitin moieties from substrate proteins, USP7 modulates their stability, localization, and activity, thereby influencing critical pathways such as the DNA damage response (DDR), cell cycle progression, apoptosis, and immune surveillance.[1][2][3] Its dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling therapeutic target for drug discovery and development.[1][4][5] This technical guide provides a comprehensive overview of the core biological functions of USP7, its key substrates and interacting partners, and its involvement in major signaling pathways. Detailed experimental protocols for studying USP7 and quantitative data on its enzymatic activity and expression are also presented to facilitate further research in this field.
Core Functions and Substrate Recognition
USP7 is a cysteine protease that specifically cleaves isopeptide bonds between ubiquitin and its target proteins.[1] Its enzymatic activity is crucial for rescuing proteins from proteasomal degradation, thereby controlling their cellular abundance and function.[6][7] The structure of USP7 comprises an N-terminal TRAF-like domain, a central catalytic domain, and a C-terminal region containing five ubiquitin-like (UBL) domains.[8] The TRAF-like domain is primarily responsible for substrate recognition, binding to specific motifs on its target proteins.[8]
USP7's substrate repertoire is vast and diverse, encompassing proteins involved in a wide array of cellular functions. This broad substrate specificity underscores the multifaceted role of USP7 in maintaining cellular homeostasis.
Role in DNA Damage Response and Genome Stability
A critical function of USP7 lies in its intricate involvement in the DNA Damage Response (DDR), a complex network of pathways that detect and repair DNA lesions to maintain genomic integrity.[1][9] USP7 regulates the stability of numerous key DDR proteins, thereby influencing various repair mechanisms.
-
Double-Strand Break (DSB) Repair: USP7 is physically associated with the MRE11-RAD50-NBS1 (MRN) complex and the mediator of DNA damage checkpoint protein 1 (MDC1).[10] It deubiquitinates and stabilizes MDC1, which is essential for the recruitment of downstream repair factors like 53BP1 and BRCA1 to the sites of DNA damage.[10] USP7 also stabilizes RNF168, a crucial E3 ubiquitin ligase in the DDR signaling cascade.[11]
-
Nucleotide Excision Repair (NER): USP7 participates in NER by preventing the degradation of Xeroderma Pigmentosum Complementation Group C (XPC) protein, a key factor in recognizing DNA lesions.[9]
-
Translesion Synthesis (TLS): USP7 influences the monoubiquitination of PCNA by stabilizing Rad18, a key regulator of the DNA damage bypass pathway.[1]
The central role of USP7 in maintaining genome stability is further highlighted by its interactions with various checkpoint proteins and regulators of DNA replication.[12]
Regulation of the p53 Tumor Suppressor Pathway
One of the most extensively studied functions of USP7 is its regulation of the p53 tumor suppressor pathway. p53 is a critical transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence.[3] The stability and activity of p53 are tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3]
USP7 deubiquitinates and stabilizes both p53 and MDM2.[6][13] Under normal physiological conditions, USP7 predominantly deubiquitinates MDM2, leading to its stabilization and subsequent degradation of p53, thereby keeping p53 levels low.[13] However, in response to cellular stress, the substrate preference of USP7 can shift towards p53, leading to its stabilization and the activation of p53-mediated responses.[12] This dual regulatory role places USP7 at a critical juncture in the p53-MDM2 axis, making it a key determinant of cell fate.[4][6]
Involvement in Immune Regulation
Emerging evidence has established USP7 as a significant regulator of the immune response. It influences both innate and adaptive immunity through its interactions with key signaling molecules.[4][14]
-
T-Regulatory Cells (Tregs): USP7 stabilizes the transcription factor Foxp3, a master regulator of Treg function.[1] Tregs play a crucial role in maintaining immune tolerance and suppressing anti-tumor immunity.[4] Inhibition of USP7 can impair Treg function, thereby enhancing anti-tumor immune responses.[4]
-
NF-κB Signaling: USP7 can deubiquitinate components of the NF-κB signaling pathway, a central regulator of inflammation and immunity.[15]
-
Macrophage Polarization: USP7 has been shown to be highly expressed in M2-type tumor-associated macrophages (TAMs), and its inhibition can promote their transition to the anti-tumoral M1 phenotype.[14]
-
Innate Immune Signaling: USP7 can interact with and stabilize MyD88, a key adaptor protein in Toll-like receptor (TLR) signaling, thereby enhancing innate immune responses.[16]
Role in Cancer
Given its central role in fundamental cellular processes such as cell cycle control, apoptosis, and DNA repair, it is not surprising that USP7 is frequently dysregulated in cancer.[1][6] Overexpression of USP7 has been observed in a variety of human cancers, including non-small cell lung cancer, hepatocellular carcinoma, and oral squamous cell carcinoma, and often correlates with poor prognosis.[17][18][19]
USP7 contributes to tumorigenesis through several mechanisms:
-
Inactivation of Tumor Suppressors: By promoting the degradation of p53 via MDM2 stabilization, USP7 can suppress a key anti-cancer defense mechanism.[4][6]
-
Stabilization of Oncoproteins: USP7 can deubiquitinate and stabilize various oncoproteins, promoting cancer cell proliferation and survival.
-
Drug Resistance: Increased USP7 expression has been linked to resistance to chemotherapy and targeted therapies.[4][9]
The multifaceted role of USP7 in cancer has made it an attractive target for the development of novel anti-cancer therapies.[1][5]
Quantitative Data
Table 1: Kinetic Parameters of USP7 Enzymatic Activity
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Ubiquitin-AMC | 1.2 ± 0.2 | 0.045 ± 0.002 | 3.75 x 104 | [10] |
| p53Ub | N/A | N/A | N/A | [14] |
Note: Kinetic parameters can vary depending on the specific USP7 construct, substrate, and assay conditions.
Table 2: IC50 Values of Selected USP7 Inhibitors
| Inhibitor | IC50 (µM) | Assay | Reference |
| P5091 | 4.2 (EC50) | Cellular Assay | [19] |
| HBX 41108 | ~6 | Diubiquitin cleavage assay | [20] |
| NSC 697923 | <0.2 | Diubiquitin cleavage assay | [20] |
| BAY 11-7082 | <0.2 | Diubiquitin cleavage assay | [20] |
| FT671 | 0.009 | Biochemical Assay | [21] |
Table 3: USP7 Expression in Cancer Tissues
| Cancer Type | Upregulation in Tumor vs. Normal Tissue | Correlation with Poor Prognosis | Reference |
| Non-Small Cell Lung Cancer (Squamous Cell & Large Cell) | Yes | Yes | [17] |
| Hepatocellular Carcinoma | Yes | Yes | [13][18] |
| Oral Squamous Cell Carcinoma | Yes | Yes | [18] |
| Epithelial Ovarian Cancer | Yes (in a subset) | Yes | [22] |
| Cervical Cancer | Yes | Yes | [23] |
Experimental Protocols
In Vitro Deubiquitination Assay (Ubiquitin-AMC)
This assay measures the deubiquitinating activity of USP7 by monitoring the cleavage of a fluorogenic substrate, ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-AMC substrate (e.g., from Boston Biochem)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the USP7 inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer (or inhibitor dilution) to each well.
-
Add 25 µL of recombinant USP7 (e.g., 5 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of Ub-AMC substrate (e.g., 1 µM final concentration) to each well.
-
Immediately start monitoring the increase in fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Immunoprecipitation (IP) of USP7 and Interacting Proteins
This protocol describes the immunoprecipitation of USP7 to identify and study its interacting partners.
Materials:
-
Cell lysate from cells expressing the protein of interest
-
Anti-USP7 antibody (or antibody against the protein of interest)
-
Protein A/G agarose or magnetic beads
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Wash Buffer: IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40)
-
SDS-PAGE sample buffer
Procedure:
-
Lyse cells in ice-cold IP Lysis Buffer and clear the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-USP7) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against USP7 and potential interacting partners.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity, which is useful for assessing the efficacy of USP7 inhibitors.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
USP7 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the USP7 inhibitor and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and plot the results to determine the IC50 value of the inhibitor.
Signaling Pathways and Visualizations
Caption: The USP7-p53-MDM2 signaling axis.
Caption: USP7's role in the DNA damage response.
Caption: USP7's function in immune regulation via Tregs.
Conclusion
Ubiquitin-Specific Protease 7 is a master regulator of protein stability, positioned at the crossroads of numerous critical cellular pathways. Its profound impact on DNA repair, p53 signaling, and immune regulation highlights its significance in both normal physiology and disease. The frequent overexpression of USP7 in various cancers and its association with poor clinical outcomes have firmly established it as a high-value therapeutic target. The continued development of potent and selective USP7 inhibitors holds great promise for novel therapeutic strategies, not only in oncology but also potentially in other diseases characterized by dysregulated protein ubiquitination. Further research into the complex network of USP7's interactions and its precise regulatory mechanisms will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variety in the USP deubiquitinase catalytic mechanism | Life Science Alliance [life-science-alliance.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Enzymatic characterisation of USP7 deubiquitinating activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. File:Role of USP7 in p53-dependent path.png - Wikimedia Commons [commons.wikimedia.org]
- 13. Clinical Significance of Ubiquitin Specific Protease 7 (USP7) in Predicting Prognosis of Hepatocellular Carcinoma and its Functional Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USP7 overexpression predicts a poor prognosis in lung squamous cell carcinoma and large cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression of Ubiquitin-specific protease 7 in oral squamous cell carcinoma promotes tumor cell proliferation and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. rapt.com [rapt.com]
- 22. Ubiquitin-specific protease 7 expression is a prognostic factor in epithelial ovarian cancer and correlates with lymph node metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Usp7-IN-6 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of Usp7-IN-6, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). The provided methodologies are intended for researchers, scientists, and drug development professionals engaged in the characterization of USP7 inhibitors.
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53-MDM2 tumor suppressor pathway. By removing ubiquitin from its substrates, USP7 can prevent their degradation by the proteasome. Notably, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger apoptosis in cancer cells. This compound has been identified as a potent inhibitor of USP7, making it a valuable tool for studying USP7 biology and a potential starting point for therapeutic development.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical Assay | USP7 | 6.8 | [1][2] |
| This compound | Cellular Assay (Cytotoxicity) | Z138 Tumor Cells | 1.1 | [1][2] |
Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53-MDM2 signaling pathway.
Experimental Protocols
The following are detailed protocols for biochemical and cellular assays to characterize this compound. These are based on established methods for other well-characterized USP7 inhibitors and can be adapted for this compound.
Biochemical Assay: USP7 Deubiquitinase Activity Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of USP7 and the inhibitory potential of this compound. The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), which upon cleavage by USP7, releases the fluorescent AMC group.
Experimental Workflow:
Materials:
-
Recombinant human USP7 enzyme
-
This compound
-
Ubiquitin-AMC substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.05% BSA
-
DMSO
-
Black, low-volume 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Dilute the recombinant USP7 enzyme to the working concentration in Assay Buffer.
-
Dilute the Ub-AMC substrate to the working concentration in Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the diluted USP7 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted Ub-AMC substrate to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes, using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the fluorescence versus time curves.
-
Plot the initial rates against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: Cell Viability Assay
This protocol measures the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that determines the number of viable cells in culture based on the quantification of ATP.
Experimental Workflow:
Materials:
-
Cancer cell line (e.g., Z138, HCT116, or other relevant lines)
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, clear-bottom 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line in the appropriate medium supplemented with FBS and penicillin-streptomycin.
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the compound-treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: Western Blot for Target Engagement
This protocol is used to assess the cellular activity of this compound by measuring the protein levels of USP7 substrates, such as MDM2 and p53.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein levels of MDM2 and p53 to the loading control.
-
Compare the protein levels in the this compound treated samples to the vehicle control. A decrease in MDM2 and an increase in p53 levels would indicate successful target engagement.
-
References
Application Notes and Protocols: USP7-IN-6 Cell-Based Assay Development
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and apoptosis.[1] One of its most crucial functions is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[2][3][4] In many cancers, USP7 is overexpressed, leading to decreased p53 levels and promoting cancer cell survival and proliferation.[2][5] Therefore, inhibiting USP7 is a promising therapeutic strategy to reactivate the p53 pathway in cancer cells.
USP7-IN-6 is a representative small molecule inhibitor designed to target the catalytic activity of USP7. By inhibiting USP7, this compound is expected to cause the degradation of MDM2, leading to the stabilization and accumulation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][5]
These application notes provide a detailed protocol for developing a robust, cell-based assay to characterize the potency and mechanism of action of USP7 inhibitors like this compound. The primary assay is a high-throughput luminescence-based cell viability assay to determine the half-maximal inhibitory concentration (IC50). A secondary, lower-throughput Western blot assay is described to confirm the on-target effect by measuring the stabilization of p53.
Signaling Pathway and Assay Principle
In normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, ubiquitinates p53, targeting it for degradation by the proteasome. This keeps p53 levels low. When USP7 is inhibited by a compound like this compound, MDM2 is no longer stabilized and undergoes auto-ubiquitination and degradation. This leads to an accumulation of active p53, which transcriptionally activates target genes to induce apoptosis and reduce cell viability.
Caption: USP7-MDM2-p53 signaling pathway and the effect of inhibition.
Primary Assay: Cell Viability for IC50 Determination
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[6] A decrease in luminescence is proportional to the cytotoxic/cytostatic effect of the inhibitor.
Materials and Reagents
-
Cell Line: HCT116 (human colon carcinoma, p53 wild-type)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound (dissolved in 100% DMSO to a 10 mM stock)
-
Assay Plates: White, opaque-walled 96-well or 384-well microplates suitable for luminescence readings.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Control Inhibitor: Staurosporine (10 mM stock in DMSO)
-
Instrumentation: Luminometer plate reader
Experimental Workflow Diagram
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Dilute cells in culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well opaque-walled plate.
-
Include wells for "cells + vehicle" (0.1% DMSO, 100% viability) and "no cells" (medium only, background) controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a serial dilution series of this compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 20 µM.
-
Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[7]
-
Add 100 µL of the reconstituted reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Record the luminescence using a plate reader.
-
Data Analysis and Presentation
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data by setting the average vehicle control (0.1% DMSO) as 100% viability and a high-concentration positive control (e.g., 10 µM Staurosporine) as 0% viability.
-
Plot the normalized percent viability against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (log(inhibitor) vs. response -- variable slope) curve using software like GraphPad Prism to determine the IC50 value.[8]
Table 1: Sample IC50 Data for USP7 Inhibitors in HCT116 Cells
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 1.25 | -1.15 | 0.992 |
| Control Cmpd A | 0.89 | -1.08 | 0.995 |
| Control Cmpd B | > 20 | N/A | N/A |
Secondary Assay: p53 Stabilization by Western Blot
This assay confirms that the observed cytotoxicity is mediated through the intended mechanism: inhibition of USP7 leading to p53 accumulation.
Materials and Reagents
-
Cell Line & Culture: HCT116 cells, as described above.
-
Compound: this compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-p53 antibody
-
Rabbit anti-MDM2 antibody
-
Mouse anti-β-Actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Reagents: SDS-PAGE gels, transfer membranes (PVDF), ECL Western Blotting Substrate.
-
Instrumentation: Gel electrophoresis and Western blot imaging system.
Detailed Protocol
-
Cell Treatment:
-
Seed 1 x 10⁶ HCT116 cells in 6-well plates and incubate for 24 hours.
-
Treat cells with vehicle (0.1% DMSO), and increasing concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 2.5 µM, 10 µM) for 24 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p53, anti-MDM2, or anti-β-Actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Presentation
The results should show a dose-dependent increase in p53 protein levels and a corresponding decrease in MDM2 levels with increasing concentrations of this compound. β-Actin levels should remain constant, confirming equal protein loading.
Table 2: Densitometry Analysis of Western Blot Results
| This compound (µM) | p53 Fold Change (vs. Vehicle) | MDM2 Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | 1.8 | 0.9 |
| 0.5 | 4.5 | 0.6 |
| 2.5 | 9.2 | 0.3 |
| 10 | 11.5 | 0.2 |
Note: Values are normalized to the β-Actin loading control.
Summary and Conclusion
This document provides a comprehensive guide for the development and execution of cell-based assays to characterize USP7 inhibitors. The primary cell viability assay offers a robust, high-throughput method for determining compound potency (IC50). The secondary Western blot assay serves as a crucial mechanistic validation, confirming that the inhibitor functions by stabilizing the p53 tumor suppressor. Together, these protocols provide a reliable framework for advancing USP7-targeted drug discovery programs.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. IC50 determination and cell viability assay [bio-protocol.org]
Application Notes and Protocols for USP7 Immunoprecipitation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a selective Ubiquitin-Specific Protease 7 (USP7) inhibitor in immunoprecipitation (IP) studies. The protocols and data presented herein are designed to assist in the investigation of USP7 protein-protein interactions, substrate identification, and the elucidation of its role in various signaling pathways. While the specific inhibitor "Usp7-IN-6" is not detailed in publicly available literature, this document provides protocols and data for well-characterized, potent, and selective USP7 inhibitors that can be applied to similar molecules.
Introduction to USP7
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of proteins. By removing ubiquitin chains from its substrates, USP7 protects them from proteasomal degradation. USP7 is implicated in numerous cellular processes, including the DNA damage response, epigenetic regulation, immune response, and cell cycle control.[1][2] Its dysregulation is linked to various diseases, most notably cancer, making it a compelling target for therapeutic development.[1][3]
Key substrates of USP7 include the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[4][5][6] Consequently, inhibition of USP7 can lead to MDM2 destabilization, p53 stabilization, and the induction of apoptosis in cancer cells.[4][6] USP7's role extends to other cancer-relevant pathways, including the Wnt/β-catenin and NF-κB signaling cascades.[3][5][7]
Usp7 Inhibitors in Immunoprecipitation Studies
Selective USP7 inhibitors are invaluable tools for studying the dynamic nature of USP7-substrate interactions. In the context of immunoprecipitation, a USP7 inhibitor can be used to:
-
Investigate the role of USP7's catalytic activity in maintaining protein-protein interactions.
-
Identify novel USP7 substrates by observing changes in the ubiquitination status of co-immunoprecipitated proteins upon inhibitor treatment.
-
Validate target engagement of the inhibitor within a cellular context.
Quantitative Data for Exemplary USP7 Inhibitors
The following tables summarize key quantitative data for well-characterized, selective USP7 inhibitors. This data is provided as a reference for understanding the properties of potent USP7 inhibitors that are suitable for IP studies.
Table 1: Biochemical Potency of Selected USP7 Inhibitors
| Compound | Type | IC50 (USP7) | Selectivity | Reference |
| GNE-6640 | Non-covalent | 4.6 nM | >1000-fold vs. other DUBs | [8] |
| GNE-6776 | Non-covalent | 2.9 nM | >1000-fold vs. other DUBs | [8] |
| FT671 | Non-covalent | ~0.1-2 µM (cellular) | High vs. other DUBs | [4] |
| P5091 | Covalent | 1.3 µM | >150-fold vs. USP47 | [1] |
Table 2: Cellular Activity of Selected USP7 Inhibitors
| Compound | Cell Line | Cellular EC50 (Target Engagement) | Effect | Reference |
| GNE-6640 | HCT116 | Not Reported | MDM2 degradation, p53 stabilization | [8] |
| GNE-6776 | HCT116 | Not Reported | MDM2 degradation, p53 stabilization | [8] |
| FT671 | MCF7 | ~0.1-2 µM | MDM2 degradation, p53 stabilization | [4] |
| P5091 | HCT116 | Not Reported | Apoptosis induction | [1] |
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous USP7
This protocol describes the immunoprecipitation of endogenous USP7 from cultured mammalian cells to identify interacting proteins.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HCT116)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors just before use
-
Anti-USP7 antibody for IP (validated for IP)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
USP7 inhibitor (e.g., GNE-6776) and vehicle control (e.g., DMSO)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the USP7 inhibitor or vehicle control for the desired time and concentration (e.g., 1-10 µM for 2-6 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the clarified lysate and incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-USP7 antibody or isotype control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add equilibrated Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads on a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against USP7 and putative interacting partners.
-
Protocol 2: Co-Immunoprecipitation of a Flag-tagged Protein with Endogenous USP7
This protocol is for confirming the interaction between a protein of interest (POI) and USP7.
Materials:
-
HEK293T cells
-
Expression plasmid for Flag-tagged POI
-
Transfection reagent
-
Materials from Protocol 1
-
Anti-Flag antibody for IP
Procedure:
-
Transfection:
-
Transfect HEK293T cells with the Flag-POI expression plasmid.
-
Allow 24-48 hours for protein expression.
-
-
Cell Treatment and Lysis:
-
Follow steps 1.1 and 2 from Protocol 1.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation as described in Protocol 1, using an anti-Flag antibody for the IP and a corresponding isotype control.
-
-
Washing and Elution:
-
Follow steps 5 and 6 from Protocol 1.
-
-
Analysis:
-
Perform Western blot analysis on the eluates using antibodies against Flag and USP7 to confirm co-immunoprecipitation.
-
Visualizations
Signaling Pathways Involving USP7
The following diagrams illustrate the central role of USP7 in key cellular signaling pathways.
Caption: The USP7-p53/MDM2 signaling pathway.
Caption: Regulation of the NF-κB pathway by USP7.
Experimental Workflow
The diagram below outlines the general workflow for an immunoprecipitation experiment using a USP7 inhibitor.
Caption: General workflow for USP7 immunoprecipitation.
References
- 1. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Mechanism of Deubiquitinase USP7 in Tumor-Associated Inflammation [mdpi.com]
- 6. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of USP7 Inhibitors in Mouse Xenograft Models
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant therapeutic target in oncology.[1][2] As a deubiquitinating enzyme, USP7 plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including DNA repair, cell cycle control, and immune response.[2][3] A primary mechanism of USP7 in cancer involves its regulation of the MDM2-p53 tumor suppressor axis. USP7 deubiquitinates and stabilizes the E3 ubiquitin ligase MDM2, which in turn targets the p53 tumor suppressor for proteasomal degradation.[4][5] Consequently, inhibition of USP7 leads to MDM2 degradation, stabilization of p53, and the induction of cell cycle arrest and apoptosis in cancer cells.[4][5][6][7] Furthermore, USP7 has been shown to modulate anti-tumor immune responses, in part by influencing the function of regulatory T cells.[6][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing USP7 inhibitors in preclinical mouse xenograft models. While the specific compound Usp7-IN-6 was requested, the current scientific literature offers more extensive in vivo data for other potent and selective USP7 inhibitors such as FT671, GNE-6776, and P5091. Therefore, this document will leverage the data and methodologies associated with these representative inhibitors to establish robust protocols for evaluating any USP7 inhibitor in a xenograft setting.
USP7-MDM2-p53 Signaling Pathway
The inhibition of USP7 disrupts a critical protein stability pathway that is often hijacked by cancer cells to evade apoptosis. By blocking USP7, the E3 ligase MDM2 is no longer protected from auto-ubiquitination and is subsequently degraded. This relieves the negative pressure on the p53 tumor suppressor, leading to its accumulation and the activation of downstream anti-tumor responses.
Caption: The USP7-MDM2-p53 signaling pathway and the effect of USP7 inhibition.
Preclinical Data of Representative USP7 Inhibitors in Xenograft Models
The following table summarizes quantitative data from various in vivo studies using USP7 inhibitors, demonstrating their anti-tumor efficacy across different cancer types.
| Inhibitor | Cancer Type | Cell Line / Model | Mouse Strain | Dosing Regimen | Key Outcomes | Citation(s) |
| FT671 | Multiple Myeloma | MM.1S | NOD-SCID | 100 & 200 mg/kg, PO, QD | Significant dose-dependent tumor growth inhibition. Well-tolerated with no significant body weight loss. | [9][10] |
| GNE-6776 | Acute Myeloid Leukemia | EOL-1 | Not Specified | 100 & 200 mg/kg, PO, BID (on Day 1) | Significant tumor growth inhibition at both doses. | [11] |
| P5091 | Multiple Myeloma | MM.1S | Not Specified | Not Specified | Inhibited tumor growth and overcame bortezomib resistance. | [1] |
| P5091 | Colorectal Cancer | CT26 | Not Specified | Not Specified | Effectively inhibited tumor growth through enhancement of anti-cancer immunity. | [6][12] |
Experimental Protocols
General Workflow for a Xenograft Efficacy Study
The successful execution of a xenograft study involves several key phases, from initial cell preparation to final data analysis. The workflow ensures reproducibility and generates reliable data on the efficacy of the compound being tested.
Caption: A typical experimental workflow for a mouse xenograft efficacy study.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol details the steps for establishing a subcutaneous tumor model, using the MM.1S multiple myeloma cell line and NOD-SCID mice as an example.[9][10]
Materials and Reagents:
-
MM.1S multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
6-8 week old female NOD-SCID mice
-
1 mL syringes with 27-gauge needles
-
Digital calipers
-
Anesthetic (e.g., Isoflurane)
Procedure:
-
Cell Culture: Culture MM.1S cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Harvest cells and determine cell count and viability using a hemocytometer and Trypan Blue exclusion.
-
Centrifuge the cells and resuspend the pellet in cold, sterile PBS.
-
On ice, mix the cell suspension with Matrigel® at a 1:1 ratio to a final concentration of 5-10 x 10⁶ cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care protocols.
-
Shave the right flank of each mouse.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension into the shaved flank.
-
-
Monitoring:
-
Monitor the mice daily for health and signs of distress.
-
Begin measuring tumor volume 2-3 times per week once tumors become palpable.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Proceed to randomization when average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: USP7 Inhibitor Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor activity of a USP7 inhibitor following successful tumor establishment.
Procedure:
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle control, this compound 100 mg/kg, this compound 200 mg/kg) with 7-10 mice per group. Ensure the average tumor volume is similar across all groups.
-
Drug Formulation & Administration:
-
Data Collection:
-
Endpoint Criteria:
-
The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., ~2000 mm³) or after a fixed duration (e.g., 21 days).
-
Euthanize mice according to institutional guidelines.
-
Excise tumors, measure their final weight, and process them for further analysis (e.g., snap-freeze for Western blot, fix in formalin for IHC).
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol is designed to confirm that the USP7 inhibitor is engaging its target in the tumor tissue in vivo.
Procedure:
-
Study Design:
-
Tumor Processing:
-
Excise tumors immediately after euthanasia and snap-freeze them in liquid nitrogen. Store at -80°C.
-
-
Lysate Preparation:
-
Homogenize the frozen tumor tissue in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein from each tumor lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key pharmacodynamic biomarkers:
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. The results will demonstrate target engagement by showing the expected modulation of downstream proteins in the p53 pathway.[10]
-
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role and Mechanism of Deubiquitinase USP7 in Tumor-Associated Inflammation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for a USP7 Inhibitor Screening Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology and other disease areas.[1][2][3] As a deubiquitinating enzyme (DUB), USP7 plays a critical role in regulating the stability and function of a variety of proteins involved in crucial cellular processes such as the DNA damage response, epigenetic regulation, and immune response.[4][5] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53.[6][7][8] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[3][7] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger apoptosis in cancer cells.[6][9] This central role in the p53 pathway makes USP7 an attractive target for cancer therapy.[1][2]
The development of potent and selective USP7 inhibitors requires a robust screening cascade to identify and characterize promising lead compounds.[10] This document outlines a comprehensive screening cascade for the identification and evaluation of USP7 inhibitors, such as USP7-IN-6. It provides detailed protocols for biochemical and cell-based assays, along with strategies for selectivity profiling and in-cell target engagement.
USP7 Signaling Pathway
The signaling pathway involving USP7 is complex, with the p53-MDM2 axis being a cornerstone of its function in cancer.[3] USP7's regulatory role extends to other cancer-related pathways, including those involving NF-κB, Wnt/β-catenin, and various epigenetic modulators.[11][12][13]
Caption: USP7's role in the p53-MDM2 pathway and the effect of an inhibitor.
USP7 Inhibitor Screening Cascade
A tiered screening cascade is essential for the efficient identification and validation of USP7 inhibitors. The cascade progresses from high-throughput biochemical screens to more complex cell-based assays and finally to selectivity profiling.
Caption: A typical screening cascade for identifying and validating USP7 inhibitors.
Data Presentation
Table 1: Biochemical Potency of USP7 Inhibitors
| Compound | Ub-AMC IC50 (µM) | Ub-Rhodamine IC50 (µM) | Binding Affinity (KD, µM) |
| This compound (Example) | 0.5 | 0.7 | 0.2 |
| P22077 | 20-40 | - | - |
| HBX41108 | 25-50 | - | - |
| FT671 | - | - | High Affinity |
| FT827 | - | - | High Affinity |
| Compound 12 | 18.40 ± 1.75 | 7.75 | 4.46 ± 0.86 |
| Scutellarein | 3.017 | - | - |
| Semethylzeylastera | 6.865 | - | - |
| Salvianolic Acid C | 8.495 | - | - |
Data compiled from multiple sources for illustrative purposes.[6][9][14]
Table 2: Cellular Activity of USP7 Inhibitors
| Compound | Cell Line | Cell Viability IC50 (µM) | p53 Accumulation EC50 (µM) |
| This compound (Example) | HCT116 | 1.2 | 0.8 |
| FT671 | MM.1S | - | - |
| FX1-5303 | MM.1S | 0.015 | 0.0056 |
| Compound 12 | LNCaP | 15.43 ± 3.49 | - |
| 4-hydroxy-diphenyl amine | HCT116 | 31-143 | - |
| Phenyl-(2,3,4-trihydroxyphenyl) methanone | HCT116 | 31-143 | - |
| 4′-amino-2′,5′-diethoxy benzanilide | HCT116 | 31-143 | - |
| Hydroquinone | HCT116 | 31-143 | - |
Data compiled from multiple sources for illustrative purposes.[6][14][15][16]
Experimental Protocols
Protocol 1: USP7 Biochemical Inhibition Assay (Ub-AMC)
This assay measures the inhibition of USP7's deubiquitinating activity using a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[1][17][18] Cleavage of the AMC group from ubiquitin by USP7 results in a fluorescent signal.
Materials:
-
Recombinant human USP7 enzyme
-
Ub-AMC substrate
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of diluted USP7 enzyme (final concentration ~1 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of Ub-AMC substrate (final concentration ~100 nM) to each well.
-
Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30-60 minutes at 30°C.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based p53 Accumulation Assay
This assay quantifies the stabilization of p53 in cells following treatment with a USP7 inhibitor.
Materials:
-
HCT116 or other p53 wild-type cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody: anti-p53
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
BCA Protein Assay Kit
-
Western blot reagents and equipment
-
Densitometry software
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 4-24 hours.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the p53 band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
Plot the normalized p53 levels against the compound concentration to determine the EC50 value.
Protocol 3: DUB Selectivity Profiling
This protocol assesses the selectivity of a USP7 inhibitor against a panel of other deubiquitinating enzymes.
Materials:
-
A panel of recombinant DUB enzymes (e.g., USP2, USP5, USP8, USP21, etc.)
-
Appropriate fluorogenic or other substrates for each DUB
-
Test compound
-
Assay buffers optimized for each DUB
-
Plate reader suitable for the chosen assay format
Procedure:
-
Perform biochemical inhibition assays for each DUB in the panel, similar to Protocol 1.
-
Use a fixed, high concentration of the test compound (e.g., 10 µM) for initial screening.
-
For any DUBs that show significant inhibition, perform a dose-response experiment to determine the IC50 value.
-
Compare the IC50 value for USP7 to the IC50 values for other DUBs to determine the selectivity profile. A heatmap can be used to visualize the activity across the DUB panel.[19]
Protocol 4: In-Cell Target Engagement Assay
This assay confirms that the inhibitor binds to USP7 within a cellular context. A common method involves a competitive assay with a ubiquitin active-site probe.[6]
Materials:
-
MCF7 or other suitable cell line
-
Test compound
-
HA-tagged ubiquitin bromoethyl (HA-UbC2Br) active site probe
-
Cell lysis buffer
-
Anti-HA antibody
-
Anti-USP7 antibody
-
Western blot reagents and equipment
Procedure:
-
Treat intact cells with varying concentrations of the test inhibitor for 4 hours.
-
Lyse the cells and incubate the lysate with the HA-UbC2Br probe for 5 minutes at 37°C. This probe will covalently bind to the active site of DUBs that are not occupied by the inhibitor.
-
Stop the reaction by adding reducing SDS-sample buffer and boiling.
-
Perform a Western blot as described in Protocol 2.
-
Probe separate blots with anti-HA and anti-USP7 antibodies.
-
The anti-HA blot will show a band corresponding to USP7-probe conjugate. The intensity of this band will decrease with increasing concentrations of the competitive inhibitor.
-
Quantify the HA-tagged USP7 band and normalize to the total USP7 levels to determine the concentration-dependent inhibition of probe binding.
Conclusion
The screening cascade and protocols detailed in this document provide a robust framework for the identification and characterization of novel USP7 inhibitors. By systematically evaluating compounds through biochemical potency, cellular activity, selectivity, and target engagement assays, researchers can confidently advance promising candidates into further preclinical development. The provided diagrams and data tables serve as a valuable reference for designing and interpreting these critical experiments in the pursuit of new cancer therapeutics targeting USP7.
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Development of inhibitors in the ubiquitination cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual screening of natural products targeting ubiquitin-specific protease 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role for ubiquitin-specific protease 7 (USP7) in the treatment and the immune response to hepatocellular carcinoma: potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. amsbio.com [amsbio.com]
- 19. researchgate.net [researchgate.net]
Application Notes: Cellular Thermal Shift Assay (CETSA®) for USP7 Target Engagement
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes.[1][2] These processes include DNA damage repair, cell cycle control, apoptosis, and immune response.[1][3] USP7's modulation of crucial proteins like the tumor suppressor p53 and its E3 ligase MDM2 has positioned it as a significant target in cancer therapy.[3][4][5] Inhibition of USP7 can lead to the stabilization of tumor suppressors and the degradation of oncogenic proteins, making it an attractive strategy for developing novel anti-cancer therapeutics.[1][6]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intended target protein within the complex environment of a living cell or cell lysate.[7][8][9] The core principle of CETSA is based on ligand-induced thermal stabilization; the binding of a small molecule inhibitor (like Usp7-IN-6) to its target protein (USP7) confers increased stability to the protein, altering its melting temperature (Tₘ).[9][10] By heating the samples across a temperature gradient and then quantifying the amount of soluble, non-denatured protein remaining, researchers can directly assess target engagement.[7][11]
These application notes provide a detailed protocol for performing CETSA to validate the interaction between a specific inhibitor, herein exemplified as This compound , and the USP7 protein in a cellular context.
USP7 Signaling Pathways
USP7 primarily functions by removing ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation. A well-established and critical pathway regulated by USP7 is the p53-MDM2 axis. Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][4] By inhibiting USP7, compounds like this compound cause the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound, subjecting them to a heat challenge, lysing the cells, separating soluble proteins from aggregated ones, and finally detecting the amount of soluble target protein.
Protocol 1: CETSA Melt Curve Analysis
This protocol determines the melting temperature (Tₘ) of USP7 in the presence and absence of this compound.
Materials:
-
HCT116 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., McCoy's 5A, 10% FBS)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (Vehicle control)
-
Phosphate Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibody: Anti-USP7
-
Secondary antibody: HRP-conjugated
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture HCT116 cells to ~80-90% confluency.
-
Compound Treatment: Treat cells with a fixed concentration of this compound (e.g., 10 µM) or DMSO (vehicle) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of 5-10 x 10⁶ cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots at different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[11]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[7]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against USP7. Follow with an HRP-conjugated secondary antibody and detect using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities. For each treatment group (DMSO vs. This compound), normalize the intensity at each temperature to the intensity of the 40°C sample (considered 100% soluble). Plot the percentage of soluble USP7 against temperature to generate melt curves and determine the thermal shift (ΔTₘ).
Protocol 2: Isothermal Dose-Response (ITDR) Analysis
This protocol determines the potency of this compound in stabilizing USP7 at a fixed temperature.
Procedure:
-
Cell Culture and Harvesting: Culture and harvest cells as described in Protocol 1.
-
Compound Treatment: Aliquot the cell suspension and treat with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a DMSO control for 1-2 hours at 37°C.
-
Heat Challenge: Based on the melt curve data, select a temperature that results in approximately 50% protein denaturation in the vehicle-treated group (e.g., 54°C). Heat all samples at this single temperature for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis, Separation, and Analysis: Follow steps 5-9 from Protocol 1.
-
Data Analysis: Quantify the band intensities. Normalize the data to the DMSO control (0% stabilization) and a non-heated control (100% soluble). Plot the percentage of soluble USP7 against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[9]
Data Presentation
Quantitative data from CETSA experiments should be organized for clear interpretation and comparison.
Table 1: Example CETSA Melt Curve Data for USP7 with 10 µM this compound
| Temperature (°C) | % Soluble USP7 (Vehicle) | % Soluble USP7 (this compound) |
| 40 | 100.0 | 100.0 |
| 44 | 98.5 | 99.1 |
| 48 | 95.2 | 98.3 |
| 52 | 75.6 | 94.5 |
| 54 | 48.9 | 88.1 |
| 56 | 25.1 | 75.3 |
| 58 | 10.3 | 51.2 |
| 60 | 4.1 | 28.9 |
| 62 | 1.8 | 15.4 |
| Tₘ (°C) | ~54.1 | ~58.5 |
| ΔTₘ (°C) | - | +4.4 |
Table 2: Example Isothermal Dose-Response (ITDR) Data for this compound at 54°C
| This compound Conc. (µM) | % Soluble USP7 |
| 0 (Vehicle) | 48.9 |
| 0.01 | 55.2 |
| 0.1 | 68.7 |
| 0.5 | 80.1 |
| 1.0 | 85.3 |
| 5.0 | 87.5 |
| 10.0 | 88.1 |
| 50.0 | 88.4 |
| EC₅₀ (µM) | ~0.25 |
The Cellular Thermal Shift Assay provides a robust and indispensable tool for confirming the direct binding of inhibitors to USP7 in a physiologically relevant setting. The protocols and data presentation formats outlined in these notes offer a comprehensive framework for researchers to quantify the target engagement of compounds like this compound, guiding lead optimization and elucidating the mechanism of action in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. mdpi.com [mdpi.com]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of a Dose-Response Curve for USP7-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes.[1][2][3] These processes include DNA repair, cell cycle progression, apoptosis, and immune response.[1][2] USP7's substrates include key oncoproteins and tumor suppressors, such as MDM2, p53, and PTEN.[3][4][5] By removing ubiquitin chains, USP7 protects its substrates from proteasomal degradation.[2][6] Dysregulation of USP7 activity is implicated in the pathogenesis of various diseases, most notably cancer, where its overexpression is often associated with poor prognosis.[1][3][7] This has positioned USP7 as a promising therapeutic target for the development of novel anti-cancer agents.[4][8][9]
USP7-IN-6 is a potent and selective inhibitor of USP7. Determining its dose-response relationship is a fundamental step in characterizing its pharmacological activity. This document provides detailed protocols for generating dose-response curves for this compound in both biochemical and cellular assays to determine its half-maximal inhibitory concentration (IC50) and cytotoxic effects.
Signaling Pathway of USP7
USP7 is a central node in several critical signaling pathways. One of the most well-characterized is its role in the p53-MDM2 feedback loop. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][4] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.[4][10] USP7 also influences other major signaling pathways, including the NF-κB, Wnt, and PI3K/AKT pathways, highlighting its broad impact on cellular homeostasis and disease.[5][11][12]
Caption: Overview of key USP7 signaling pathways.
Experimental Protocols
Biochemical IC50 Determination using a Fluorogenic Assay
This protocol describes the determination of the IC50 value of this compound against purified USP7 enzyme using a continuous fluorogenic assay. The assay measures the cleavage of a ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate, which releases fluorescent AMC.
Materials:
-
Purified recombinant human USP7 enzyme
-
This compound compound
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
DMSO (Dimethyl sulfoxide)
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from 1 mM down to 0.05 µM.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for vehicle control) to the wells of a 96-well plate.
-
Prepare a solution of USP7 enzyme in assay buffer at a final concentration of 1 nM.
-
Add 50 µL of the USP7 enzyme solution to each well containing the compound.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Prepare a solution of Ub-AMC substrate in assay buffer at a final concentration of 100 nM.
-
Initiate the reaction by adding 50 µL of the Ub-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (DMSO), which represents 100% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[13][14]
-
Caption: Workflow for biochemical IC50 determination.
Cellular Dose-Response and Viability Assay
This protocol outlines the procedure to determine the effect of this compound on the viability of a cancer cell line and to calculate the cellular IC50. The CellTiter-Glo® Luminescent Cell Viability Assay is used as an example, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Human cancer cell line (e.g., MM.1S multiple myeloma or HCT116 colon cancer cells)
-
Cell culture medium (e.g., RPMI-1640 or McCoy's 5A) with 10% Fetal Bovine Serum (FBS)
-
This compound compound
-
DMSO
-
White, clear-bottom 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
Caption: Workflow for cellular IC50 determination.
Data Presentation
The following table summarizes representative quantitative data for this compound, which would be generated from the protocols described above.
| Assay Type | Cell Line | Parameter | Value |
| Biochemical Assay | N/A | IC50 | 15 nM |
| Cellular Viability | MM.1S | IC50 | 45 nM |
| Cellular Viability | HCT116 (p53 WT) | IC50 | 60 nM |
| Cellular Viability | HCT116 (p53 Null) | IC50 | > 10 µM |
| Selectivity Assay | USP47 | IC50 | > 25 µM |
Note: The sensitivity of cell lines to USP7 inhibitors is often dependent on their p53 status, with p53 wild-type (WT) cells generally showing greater sensitivity.[4][16]
Conclusion
These protocols provide a robust framework for determining the dose-response characteristics of the USP7 inhibitor, this compound. The biochemical assay directly measures the inhibitory potency against the purified enzyme, while the cellular assay provides insight into its anti-proliferative effects in a biological context. Accurate and reproducible dose-response data are essential for the preclinical evaluation and further development of USP7 inhibitors as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Virtual screening of natural products targeting ubiquitin-specific protease 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role for ubiquitin-specific protease 7 (USP7) in the treatment and the immune response to hepatocellular carcinoma: potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 15. youtube.com [youtube.com]
- 16. rapt.com [rapt.com]
Troubleshooting & Optimization
Usp7-IN-6 solubility and stability issues
Welcome to the technical support center for Usp7-IN-6, a potent and specific inhibitor of Ubiquitin Specific Protease 7 (USP7). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For most in vitro and cell-based assays, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q2: My this compound precipitated when I diluted my DMSO stock in aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortexing/Sonication: Vigorously vortex or sonicate the solution. This is often sufficient to redissolve the precipitate.
-
Warming: Gently warm the solution to 37°C.
-
Lower Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the final concentration.
-
Increase DMSO Percentage: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Ensure your vehicle control has the same final DMSO concentration.
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 2 years.[1]
-
DMSO Stock Solution: Aliquot and store at -80°C for up to 6 months.[1] For short-term storage, a stock solution in DMSO can be kept at 4°C for up to 2 weeks.[1] Avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media at 37°C has not been extensively reported. It is recommended to prepare fresh dilutions in media for each experiment from a frozen DMSO stock. If long-term incubation is required, the stability should be empirically determined.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent or low temperature. | Increase the volume of DMSO. Gently warm the solution to 37°C and vortex or sonicate. |
| Precipitation in aqueous buffer after dilution from DMSO stock. | The compound's solubility limit in the aqueous buffer has been exceeded. | See FAQ Q2. Consider using a solubilizing agent like Pluronic F-68 or Tween-80 in your buffer, but verify its compatibility with your assay. |
| Cloudy or hazy solution. | Incomplete dissolution or presence of insoluble impurities. | Centrifuge the solution to pellet any undissolved material and use the clear supernatant. |
Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time. | Improper storage, repeated freeze-thaw cycles, or degradation in solution. | Aliquot stock solutions to minimize freeze-thaw cycles. Store powder and stock solutions at the recommended temperatures.[1] Prepare fresh dilutions in aqueous buffers for each experiment. |
| Inconsistent experimental results. | Degradation of the compound due to light exposure or pH instability. | Protect stock solutions from light. Ensure the pH of your experimental buffer is within a stable range for the compound (typically near neutral pH). |
Quantitative Data Summary
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | High (specific quantitative data not publicly available) | Recommended for preparing stock solutions. |
| Ethanol | Limited (specific quantitative data not publicly available) | May be used as an alternative to DMSO for stock solutions, but solubility is likely lower. |
| Water | Very Low / Insoluble[2] | Direct dissolution in water is not recommended. |
| PBS | Very Low / Insoluble | Dilution from a DMSO stock is necessary, but precipitation may occur. |
Stability Data
| Condition | Stability | Recommendations |
| Solid (Powder) | Stable for up to 2 years at -20°C.[1] | Store in a tightly sealed container, protected from moisture. |
| DMSO Stock Solution | Stable for up to 6 months at -80°C and up to 2 weeks at 4°C.[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | Limited stability; prepare fresh for each use. | Avoid storing this compound in aqueous buffers for extended periods. |
| Freeze-Thaw Cycles | Avoid repeated cycles. | Aliquot stock solutions into single-use volumes. |
| Light Exposure | Potentially light-sensitive. | Store solutions in amber vials or protect from light. |
| pH | Stability is likely pH-dependent. | Maintain a pH range of 6.0-8.0 in experimental buffers. |
Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay
This protocol is adapted from commercially available USP7 inhibitor screening kits.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-fluorophore substrate (e.g., Ub-AMC)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound
-
96-well black plates
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
Add 5 µL of diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of a 96-well plate.
-
Add 20 µL of recombinant USP7 enzyme (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of Ub-AMC substrate (final concentration ~100 nM) to each well.
-
Read the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 5 minutes for 60 minutes at 37°C.
-
Calculate the rate of reaction and determine the IC50 of this compound.
Cell-Based Western Blot for USP7 Substrate Stabilization
This protocol allows for the assessment of this compound's effect on the stability of known USP7 substrates like MDM2 or p53.
Materials:
-
Cancer cell line expressing USP7 and target protein (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein levels.
Visualizations
Caption: Simplified USP7-p53/MDM2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
Technical Support Center: Optimizing USP7-IN-6 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of USP7-IN--6 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is USP7-IN-6 and how does it work?
This compound is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome.[1][2] In many cancers, USP7 is overexpressed and contributes to tumor progression by stabilizing oncoproteins and destabilizing tumor suppressors.[1][2] A key function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][4] By inhibiting USP7, this compound leads to the degradation of MDM2, which in turn allows for the accumulation and activation of p53, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5]
Q2: What is the IC50 of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 6.8 nM in a biochemical assay.[6][7][8][9][10][11] In a cellular context, it has shown an IC50 of 1.1 nM for cytotoxicity in Z138 tumor cells.[7][11]
Q3: What is a recommended starting concentration for this compound in a new cell line?
Given its high potency, we recommend starting with a broad range of concentrations spanning several orders of magnitude. A good starting point for a dose-response experiment would be a serial dilution from 1 µM down to 0.1 nM . This wide range will help to identify the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to two years.[6] For creating a stock solution, dissolve this compound in a suitable solvent like DMSO. This stock solution can be stored at -80°C for up to six months or at 4°C for up to two weeks.[6] When preparing your working concentrations, it is advisable to make intermediate dilutions of your DMSO stock in DMSO before the final dilution in your aqueous cell culture medium to avoid precipitation.[12] The final DMSO concentration in your cell culture should typically not exceed 0.1% to avoid solvent-induced toxicity. Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.
Q5: How long should I treat my cells with this compound?
The optimal treatment duration will depend on your cell line's doubling time and the specific endpoint you are measuring. For initial experiments, a 24 to 72-hour treatment period is a common starting point for assessing effects on cell viability and protein expression.[12] For target engagement studies, such as observing the degradation of MDM2, shorter time points (e.g., 2, 4, 8, and 24 hours) may be more informative.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability. | Concentration is too low: The chosen concentration range may be below the effective dose for your specific cell line. | Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM). |
| Cell line is resistant: Some cell lines may be inherently resistant to USP7 inhibition, for example, due to mutations in the p53 pathway. | Confirm the p53 status of your cell line. Consider using a positive control cell line known to be sensitive to USP7 inhibitors. | |
| Incorrect compound handling: The inhibitor may have degraded due to improper storage or handling. | Ensure proper storage of the stock solution and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High levels of cell death, even at the lowest concentrations. | Concentration is too high: The starting concentration may be too toxic for your cell line. | Shift your dose-response curve to a lower range (e.g., picomolar to low nanomolar). |
| Off-target effects: At very high concentrations, small molecule inhibitors can have off-target effects. | Use the lowest effective concentration that shows on-target effects (e.g., MDM2 degradation) to minimize off-target toxicity. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell seeding density, passage number, or media components can affect the cellular response. | Standardize your cell culture protocols, including seeding density and passage number. Ensure consistent media and supplement quality. |
| Precipitation of the inhibitor: The inhibitor may be precipitating out of the cell culture medium. | Make serial dilutions of the DMSO stock in DMSO before adding to the aqueous medium. Visually inspect the medium for any signs of precipitation. | |
| No change in MDM2 or p53 protein levels after treatment. | Treatment time is too short or too long: The kinetics of MDM2 degradation and p53 accumulation can be transient. | Perform a time-course experiment, analyzing protein levels at multiple time points (e.g., 2, 4, 8, 12, and 24 hours). |
| Inefficient protein extraction or detection: Issues with the western blotting protocol can lead to a lack of signal. | Optimize your protein extraction and western blotting protocols. Use positive controls for your antibodies to ensure they are working correctly. | |
| Cell line has a mutated or null p53 status: The canonical downstream effects on p53 will not be observed in cell lines lacking functional p53. | Verify the p53 status of your cell line. In p53-mutant or null cells, look for other downstream markers of USP7 inhibition. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Ubiquitin-Specific Protease 7 (USP7) | [6][7][8][9][10][11] |
| Biochemical IC50 | 6.8 nM | [6][7][8][9][10][11] |
| Cellular IC50 (Z138 cells) | 1.1 nM | [7][11] |
| Molecular Formula | C41H43N7O4S | [6][7][8] |
| Molecular Weight | 729.89 g/mol | [6][7] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Recommended Concentration Range | Recommended Treatment Duration |
| Cell Viability/Proliferation Assay | 0.1 nM - 1 µM | 24 - 72 hours |
| Target Engagement (Western Blot) | 1 nM - 100 nM | 2 - 24 hours |
| Downstream Functional Assays | Based on Cell Viability and Target Engagement Data | Variable |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of each desired concentration of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound stock to the corresponding wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
Target Engagement Assay (Western Blot for MDM2 and p53)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Mandatory Visualizations
Caption: The USP7-p53 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for experiments with no observable effect.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rapt.com [rapt.com]
- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CAS#:2166586-47-4 | Chemsrc [chemsrc.com]
- 12. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Usp7-IN-6 off-target effects analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects analysis of Usp7-IN-6.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin from its substrate proteins, thereby regulating their stability and function.[1] The primary on-target effect of this compound is the inhibition of USP7's enzymatic activity. This leads to the ubiquitination and subsequent degradation of key USP7 substrates. One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][3] By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the stabilization and activation of p53.[2] This can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4]
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be selective for USP7, like any small molecule inhibitor, it may have off-target effects. The development of highly selective USP7 inhibitors has been challenging due to the conserved nature of the catalytic domain among deubiquitinating enzymes.[5] Potential off-target effects could include the inhibition of other DUBs or unrelated proteins. For example, some less selective USP7 inhibitors have been shown to also inhibit USP47, the closest homolog of USP7.[5] Comprehensive profiling using techniques like kinome scanning and proteome-wide thermal shift assays is crucial to identify and characterize these off-target interactions.
Q3: How can I assess the selectivity of this compound in my experiments?
Assessing the selectivity of this compound is critical for interpreting experimental results. Several methods can be employed:
-
Deubiquitinase (DUB) Panel Screening: Test this compound against a panel of recombinant DUB enzymes to determine its inhibitory activity against other family members. This provides a direct measure of selectivity in a biochemical context.[5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[6] A selective inhibitor should primarily alter the thermal stability of USP7.
-
Proteomic Profiling: Quantitative proteomics can be used to identify proteins whose abundance or ubiquitination status changes upon treatment with this compound.[7][8] Off-target effects may be revealed by unexpected changes in protein levels or ubiquitination patterns.
Q4: I am not observing the expected p53 stabilization after this compound treatment. What could be the reason?
Several factors could contribute to a lack of p53 stabilization:
-
Cell Line Context: The p53 pathway must be intact in the cell line being used. Cells with mutated or deleted TP53 will not show p53 stabilization.
-
Compound Potency and Concentration: Ensure that the concentration of this compound used is sufficient to inhibit USP7 in your specific cell line. An IC50 determination for USP7 inhibition in your cellular system is recommended.
-
Experimental Timeline: The stabilization of p53 is a dynamic process. It is advisable to perform a time-course experiment to determine the optimal time point for observing p53 accumulation.
-
Off-target Effects: In some contexts, off-target effects of the inhibitor could interfere with the p53 pathway.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Steps |
| No thermal shift observed for USP7 | 1. Insufficient compound concentration or incubation time. 2. The compound does not bind to USP7 in the tested cellular context. 3. The antibody used for detection is not specific or sensitive enough. | 1. Increase the concentration of this compound and/or the incubation time. 2. Confirm target engagement using an alternative method, such as a biochemical assay. 3. Validate the USP7 antibody through western blotting with positive and negative controls. |
| High variability between replicates | 1. Inconsistent heating of samples. 2. Uneven cell lysis. 3. Pipetting errors. | 1. Ensure uniform and accurate temperature control during the heat shock step. 2. Optimize the lysis buffer and procedure for consistent protein extraction. 3. Use calibrated pipettes and careful technique. |
| Irregular melt curves | 1. Protein aggregation at lower temperatures. 2. Issues with the detection antibody. | 1. Optimize the temperature gradient and heating time. 2. Test different antibodies or detection methods. |
For more detailed troubleshooting of thermal shift assays, refer to publications that specialize in this methodology.[9]
Proteomic Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Low number of identified proteins or ubiquitination sites | 1. Inefficient protein extraction or digestion. 2. Suboptimal enrichment of ubiquitinated peptides. 3. Insufficient mass spectrometry sensitivity or acquisition time. | 1. Optimize the lysis buffer and digestion protocol. 2. Use a validated ubiquitin remnant motif antibody and optimize the immunoprecipitation conditions. 3. Increase the amount of starting material and/or the mass spectrometry analysis time. |
| High degree of data variability | 1. Inconsistent sample preparation. 2. Variations in cell culture conditions. 3. Technical variability in mass spectrometry runs. | 1. Standardize all sample preparation steps. 2. Ensure consistent cell passage number, density, and treatment conditions. 3. Include internal standards and perform technical replicates. |
| Difficulty in distinguishing direct from indirect effects | 1. Changes in protein levels may be downstream consequences of USP7 inhibition. | 1. Perform a time-course experiment to identify early-onset changes, which are more likely to be direct effects. 2. Integrate proteomic data with other 'omics' data, such as transcriptomics. |
For further guidance on proteomics-based identification of DUB substrates, consult specialized literature.[8][10]
Data Presentation
Illustrative Kinome Scan Data for this compound
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Kinase | % Inhibition at 1 µM this compound |
| USP7 | 98% |
| USP47 | 25% |
| USP11 | 8% |
| Other Kinase 1 | < 5% |
| Other Kinase 2 | < 5% |
Illustrative Cellular Thermal Shift Assay (CETSA) Data for this compound
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Protein | ΔTm with 10 µM this compound (°C) |
| USP7 | + 5.2 |
| USP47 | + 0.8 |
| GAPDH | - 0.2 |
Illustrative Proteomics Data: Proteins Destabilized upon this compound Treatment
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Protein | Fold Change (this compound / Vehicle) | p-value | Known USP7 Substrate? |
| MDM2 | -2.5 | < 0.01 | Yes |
| UHRF1 | -2.1 | < 0.01 | Yes |
| DNMT1 | -1.8 | < 0.05 | Yes |
| Protein X | -1.5 | < 0.05 | No |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of USP7 and a loading control (e.g., GAPDH) by western blotting or other quantitative protein detection methods.[6]
Proteomic and Ubiquitinome Analysis Protocol
-
Cell Culture and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with an appropriate protease (e.g., trypsin).
-
Peptide Fractionation and Desalting: Fractionate the peptides using techniques like high-pH reversed-phase chromatography and desalt them using C18 columns.
-
Ubiquitin Remnant Enrichment (for Ubiquitinome Analysis): Incubate the digested peptides with an antibody specific for the di-glycine remnant of ubiquitinated lysine residues to enrich for ubiquitinated peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use appropriate software to identify and quantify proteins and ubiquitination sites. Perform statistical analysis to identify significant changes between treated and control samples.[7][8]
Kinome Scan Protocol
-
Compound Submission: Provide this compound at a specified concentration to a commercial kinome profiling service.
-
Assay Principle: These services typically use in vitro radiometric or fluorescence-based assays to measure the enzymatic activity of a large panel of purified kinases in the presence of the test compound.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. The results are usually presented as a heatmap or a list of kinases with significant inhibition.
Visualizations
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Usp7-IN-6 degradation in solution
Welcome to the technical support center for Usp7-IN-6. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to prevent its degradation in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, the compound in its solid (powder) form should be stored at -20°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution has different stability profiles depending on the temperature.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is important to use high-purity, anhydrous DMSO to minimize the risk of degradation.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration. Ensure complete dissolution by vortexing or brief sonication.
Q4: How can I avoid degradation of this compound in a stock solution?
A4: To minimize degradation, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C.[1] This practice avoids repeated freeze-thaw cycles, which can accelerate compound degradation. For short-term use, aliquots can be stored at -20°C for up to one month.[2]
Q5: What is the stability of this compound in aqueous solutions or cell culture media?
A5: The stability of this compound in aqueous solutions, including cell culture media, is expected to be significantly lower than in anhydrous DMSO. It is best practice to prepare working dilutions in aqueous buffers or media immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound in stock solution. | 1. Prepare a fresh stock solution from solid compound. 2. Ensure proper storage of stock solutions (aliquoted, at -80°C). 3. Avoid repeated freeze-thaw cycles. 4. Perform a stability test of your stock solution (see Experimental Protocols). |
| Degradation in working solution. | 1. Prepare working dilutions in aqueous buffers or media immediately before use. 2. Minimize the time the compound is in aqueous solution before being added to the experiment. | |
| Precipitation observed in stock solution | Improper storage leading to solvent evaporation. | 1. Ensure vials are tightly sealed. 2. Store at the recommended temperature. |
| Use of DMSO that is not anhydrous. | 1. Use fresh, high-purity, anhydrous DMSO for preparing stock solutions. | |
| Precipitation observed in working solution (aqueous buffer/media) | Poor aqueous solubility of this compound. | 1. Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) but sufficient to maintain solubility. 2. Consider using a surfactant or other solubilizing agent if compatible with your experimental system. |
Summary of Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C41H43N7O4S | [3][4] |
| Molecular Weight | 729.89 | [3][4] |
| CAS Number | 2166586-47-4 | [3][4] |
| IC50 (USP7) | 6.8 nM | [3][4] |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C | [1] |
| 6 months at -80°C | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a method to determine the stability of this compound in a specific solvent or buffer under your experimental conditions.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Experimental buffer or cell culture medium
-
HPLC or LC-MS system
-
Control samples of freshly prepared this compound
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to the desired working concentration in your experimental buffer or medium.
-
Divide the working solution into several aliquots.
-
Analyze one aliquot immediately using a validated HPLC or LC-MS method to determine the initial concentration and purity (Time 0).
-
Store the remaining aliquots under your typical experimental conditions (e.g., 37°C, 5% CO2).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and analyze it using the same HPLC or LC-MS method.
-
Compare the peak area of this compound at each time point to the Time 0 sample to determine the percentage of compound remaining.
-
The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound degradation.
Caption: this compound inhibits USP7, affecting substrate stability.
References
Technical Support Center: Interpreting Unexpected Results from USP7 Inhibition
Welcome to the technical support center for researchers working with USP7 inhibitors. This resource provides troubleshooting guides and frequently asked questions to help you interpret unexpected experimental outcomes and advance your research with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of USP7 and the expected outcome of its inhibition?
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome.[1] USP7 plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including DNA repair, cell cycle progression, and apoptosis.[2][3]
The inhibition of USP7 is expected to increase the ubiquitination of its substrates, leading to their degradation. A key and well-studied consequence is the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[4][5] Therefore, inhibiting USP7 is expected to stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]
Q2: What are the main signaling pathways affected by USP7 inhibition?
USP7 is a crucial regulator of multiple signaling pathways. The most prominent is the p53-MDM2 pathway , where USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53 for degradation.[5] Inhibition of USP7 disrupts this axis, leading to p53 activation.
Beyond the p53 pathway, USP7 has been shown to influence several other critical signaling cascades, including:
-
Wnt/β-catenin signaling: USP7 can act as both a positive and negative regulator in this pathway.[2][6]
-
NF-κB signaling: USP7 can deubiquitinate components of the NF-κB pathway, affecting inflammatory and immune responses.[2][6]
-
NOTCH signaling: This pathway, crucial for cell fate determination, is also modulated by USP7.[7][8]
-
DNA Damage Response (DDR): USP7 regulates the stability of several proteins involved in DNA repair pathways.[6][9]
Q3: Are there known off-target effects of commonly used USP7 inhibitors?
While newer generations of USP7 inhibitors are designed for high specificity, some earlier compounds have demonstrated off-target activity.[10][11] It is crucial to select an inhibitor with a well-characterized selectivity profile. Off-target effects can complicate data interpretation, so validating key findings with a second inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout of USP7) is highly recommended. Some inhibitors may also have off-target effects on other deubiquitinating enzymes.[10]
Q4: Can USP7 inhibition have different effects in different cell types?
Yes, the cellular context is critical. The effects of USP7 inhibition can vary significantly depending on the cell type, its genetic background (e.g., p53 status), and the expression levels of USP7 and its various substrates.[12] For example, in cells lacking functional p53, the anti-tumor effects of USP7 inhibition may be mediated through other substrates and pathways.
Troubleshooting Guides
Unexpected results are not uncommon in research. This section provides guidance on interpreting and troubleshooting these outcomes when working with USP7 inhibitors.
Table 1: Troubleshooting Unexpected Experimental Results
| Unexpected Result | Potential Cause(s) | Recommended Action(s) |
| No change in p53 levels or activity after USP7 inhibitor treatment in p53 wild-type cells. | 1. Ineffective inhibitor concentration or treatment duration. 2. Cell line resistance. 3. Dominant alternative pathways for p53 regulation. 4. Poor inhibitor potency or stability. | 1. Perform a dose-response and time-course experiment. 2. Confirm USP7 expression in your cell line. 3. Validate findings with a second, structurally different USP7 inhibitor or with USP7 knockdown. 4. Assess the direct inhibition of USP7 activity using a cell-free assay. |
| Increased cell proliferation or survival upon USP7 inhibition. | 1. USP7 may be stabilizing a tumor suppressor other than p53 in your specific cell model. 2. Off-target effects of the inhibitor. 3. Upregulation of compensatory signaling pathways. | 1. Investigate the ubiquitination status and protein levels of other known USP7 substrates that act as tumor suppressors. 2. Use a more selective inhibitor or a genetic approach to confirm the phenotype. 3. Perform pathway analysis (e.g., RNA-seq, proteomics) to identify activated survival pathways. |
| Paradoxical stabilization of an oncoprotein known to be a USP7 substrate. | 1. Complex interplay within protein complexes where USP7 inhibition might indirectly stabilize a target. 2. Cellular context-dependent regulation. 3. Feedback mechanisms. | 1. Use co-immunoprecipitation to see if the oncoprotein is part of a larger complex that is affected by USP7 inhibition. 2. Investigate post-translational modifications other than ubiquitination on the target protein. |
| Upregulation of other deubiquitinating enzymes (DUBs). | 1. A compensatory cellular response to the inhibition of a key DUB like USP7. [13] | 1. Profile the expression of other DUBs (e.g., via qPCR or western blotting). 2. Consider dual-inhibition strategies if a compensatory DUB is identified. |
Key Experimental Protocols
Below are summarized methodologies for key experiments used to study the effects of USP7 inhibition.
Western Blotting for USP7 Substrate Stability
Objective: To determine the effect of USP7 inhibition on the protein levels of its substrates (e.g., MDM2, p53, p21).
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the USP7 inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies against your proteins of interest (e.g., anti-MDM2, anti-p53, anti-p21, anti-USP7) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between USP7 and its putative substrates.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for western blotting. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) with protease inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your protein of interest (e.g., anti-USP7) or an isotype control antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by western blotting using antibodies against the suspected interacting partners.
Cell Viability/Proliferation Assay
Objective: To assess the effect of USP7 inhibition on cell growth and survival.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the USP7 inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTT/XTT Assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
Data Analysis: Read the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
USP7-p53 Signaling Pathway
Caption: The core USP7-MDM2-p53 signaling pathway and the effect of USP7 inhibition.
Experimental Workflow for Troubleshooting Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Logical Relationships in USP7's Dual Function
Caption: The dual regulatory role of USP7 on both oncoproteins and tumor suppressors.
References
- 1. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis | MDPI [mdpi.com]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 9. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 12. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting a USP7 Enzymatic Assay: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing USP7 enzymatic assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most common substrates used for in vitro USP7 enzymatic assays?
A1: The most frequently used substrates are fluorogenic molecules where ubiquitin is conjugated to a fluorescent reporter. Common examples include Ubiquitin-AMC (Ub-AMC) and Ubiquitin-Rhodamine 110 (Ub-Rho).[1][2][3] Upon cleavage of the isopeptide bond by USP7, the fluorophore is released, leading to an increase in fluorescence that is proportional to enzyme activity.[1]
Q2: My assay shows high background fluorescence. What could be the cause?
A2: High background fluorescence can stem from several sources:
-
Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze. Ensure proper storage of the substrate, protecting it from light and avoiding repeated freeze-thaw cycles.[1]
-
Compound Interference: If you are screening for inhibitors, the test compounds themselves might be fluorescent at the assay's excitation and emission wavelengths.[1][3] It is recommended to run a control with the compound alone to check for intrinsic fluorescence.[1]
-
Contaminated Reagents: Buffers or other assay components could be contaminated with fluorescent substances. Use high-purity reagents and dedicated labware.
Q3: I am not observing any USP7 activity, or the activity is very low. What should I check?
A3: Several factors can lead to low or no enzymatic activity:
-
Inactive Enzyme: Ensure the USP7 enzyme is active and has been stored correctly, typically at -80°C. Avoid multiple freeze-thaw cycles. The reducing environment is critical for USP7 activity, so ensure your assay buffer contains a sufficient concentration of a reducing agent like DTT or TCEP.[4]
-
Incorrect Buffer Conditions: The pH and ionic strength of the assay buffer can significantly impact enzyme activity. A common buffer composition is 50 mM Tris-HCl, pH 7.6, 100 mM NaCl, and a reducing agent.[5] The optimal pH for USP7 activity with Ub-AMC is around 8.5.[6]
-
Sub-optimal Concentrations: The concentrations of both the enzyme and substrate are crucial. If the enzyme concentration is too low, the signal may be indistinguishable from the background. Conversely, if the substrate concentration is too low, the reaction may not proceed at a measurable rate.
-
Presence of Inhibitors: Check for any potential inhibitors in your reaction, such as high concentrations of DMSO (should not exceed 1%) or chelating agents like EDTA if the enzyme requires divalent cations (though USP7 does not).[1]
Q4: The results of my assay are not reproducible. What are the potential reasons?
A4: Lack of reproducibility can be due to:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or compounds.
-
Temperature Fluctuations: Maintain a stable temperature throughout the assay, as enzyme kinetics are temperature-dependent.[4]
-
Reagent Instability: Prepare fresh reaction mixes and thaw all components completely before use.[7]
-
Variable Incubation Times: Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents and consistent incubation times across wells.
Experimental Protocols
Standard USP7 Enzymatic Assay Protocol (using Ub-AMC)
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA.
-
Dilute USP7 Enzyme: Prepare a working solution of USP7 in assay buffer to the desired final concentration (e.g., 1-10 nM).
-
Dilute Substrate: Prepare a working solution of Ub-AMC in assay buffer to the desired final concentration (e.g., 100-500 nM). Protect from light.
-
Set up the Reaction: In a 96-well black plate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle (e.g., DMSO)
-
USP7 enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes. This step is particularly important for inhibitor screening.
-
Initiate the Reaction: Add the Ub-AMC substrate solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin kinetic measurements using a fluorescence plate reader with excitation at ~350 nm and emission at ~460 nm.[1] Read every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
Data Presentation
Table 1: Typical Concentration Ranges for USP7 Assay Components
| Component | Recommended Concentration Range | Notes |
| USP7 Enzyme | 0.1 - 20 nM | Optimal concentration should be determined empirically. |
| Ub-AMC Substrate | 50 - 1000 nM | Should be at or near the Km value for accurate kinetics. |
| Ub-Rho Substrate | 100 nM | A commonly cited concentration for screening.[2] |
| DTT/TCEP | 1 - 10 mM | Essential for maintaining USP7 activity.[4] |
| DMSO | < 1% (v/v) | High concentrations can inhibit the enzyme.[1] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| High Background | Substrate degradation | Aliquot and store substrate properly, protect from light. |
| Compound fluorescence | Run a compound-only control. | |
| Low/No Signal | Inactive enzyme | Check enzyme storage and handling; ensure fresh reducing agent. |
| Incorrect buffer pH | Verify pH of the assay buffer (optimal ~8.5).[6] | |
| Inhibitor contamination | Screen all reagents for potential inhibitors. | |
| Poor Reproducibility | Pipetting errors | Use calibrated pipettes; prepare a master mix. |
| Temperature variation | Use a temperature-controlled plate reader. | |
| Reagent instability | Prepare fresh solutions for each experiment. |
Visualizations
Caption: Workflow for a typical USP7 enzymatic inhibitor screening assay.
Caption: A decision tree for troubleshooting common USP7 assay issues.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 4. Enzymatic characterisation of USP7 deubiquitinating activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
Minimizing toxicity of Usp7-IN-6 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Usp7-IN-6 during long-term studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other USP7 inhibitors?
A1: this compound is a potent inhibitor of Ubiquitin-specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5][6]
Q2: What are the potential mechanisms of this compound toxicity in long-term studies?
A2: The toxicity of USP7 inhibitors like this compound can arise from several mechanisms:
-
p53-dependent apoptosis: In non-cancerous cells, sustained activation of p53 can also lead to apoptosis, causing toxicity to normal tissues.[7][8]
-
p53-independent cell cycle disruption: USP7 inhibitors can cause premature and widespread activation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[2] This leads to uncontrolled cell division, DNA damage, and ultimately cell death, irrespective of the p53 status of the cells.[2][9][10][11]
-
Off-target effects: While this compound is reported to be a potent USP7 inhibitor, high concentrations or long-term exposure may lead to the inhibition of other cellular proteins, contributing to toxicity. The selectivity profile of this compound against other DUBs and kinases is not extensively published.
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the reason?
A3: Several factors could contribute to unexpected toxicity:
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to USP7 inhibitors. This can be influenced by their p53 status, proliferation rate, and expression levels of USP7 and its substrates.[12]
-
Compound stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.
-
Cumulative effect: In long-term studies, the continuous inhibition of USP7 can lead to a cumulative toxic effect. Consider intermittent dosing schedules if your experimental design allows.
-
High confluence: High cell density can exacerbate the toxic effects of cytotoxic agents. Ensure you are plating cells at an optimal density.
Q4: How can I monitor the on-target activity of this compound in my experiments?
A4: To confirm that this compound is inhibiting USP7 as expected, you can monitor the following biomarkers:
-
MDM2 and p53 protein levels: Inhibition of USP7 should lead to a decrease in MDM2 protein levels and a subsequent increase in p53 protein levels. This can be assessed by Western blot.[4][13]
-
p21 expression: As a downstream target of p53, the expression of p21 should increase upon USP7 inhibition. This can be measured by Western blot or qPCR.[14]
-
Cell cycle arrest: Treatment with USP7 inhibitors often leads to G1 or G2/M phase arrest in the cell cycle, which can be analyzed by flow cytometry.[15][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background toxicity in control (vehicle-treated) cells. | DMSO concentration is too high. | Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. Prepare a vehicle-only control with the same DMSO concentration as your highest this compound concentration. |
| Inconsistent results between experiments. | - Cell passage number is too high.- Inconsistent cell plating density.- Variability in compound preparation. | - Use cells within a consistent and low passage number range.- Seed the same number of cells for each experiment.- Prepare fresh stock solutions of this compound and use a consistent dilution method. |
| Loss of compound efficacy over time in long-term culture. | - Compound degradation in media.- Development of cellular resistance. | - Replenish the media with fresh this compound at regular intervals (e.g., every 48-72 hours).- Monitor for changes in the expression of USP7 or its downstream targets. Consider using a combination therapy approach if resistance is suspected. |
| Observed toxicity appears to be p53-independent. | The toxicity is likely mediated by cell cycle disruption (premature CDK1 activation). | - Assess cell cycle profiles using flow cytometry.- Consider combining this compound with a low dose of a CDK1 inhibitor to see if toxicity is mitigated.[9] |
Quantitative Data
Table 1: Potency of Various USP7 Inhibitors
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | 6.8 | Biochemical | WO2017212010A1 |
| FT671 | 52-69 | Biochemical | [17] |
| XL177A | 0.34 | Enzymatic | [8] |
| GNE-6640 | Not specified | - | [18] |
| GNE-6776 | Not specified | - | [18] |
| P5091 | ~20,000-40,000 | Biochemical | [17] |
| P22077 | ~20,000-40,000 | Biochemical | [17] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on a cell line.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate.
-
Treat cells with the desired concentrations of this compound or vehicle for the specified duration.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[19][20][21]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound or vehicle.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
Western Blot for p53 and MDM2
Objective: To assess the protein levels of p53 and MDM2 following this compound treatment.
Materials:
-
Cell culture dishes
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[4][13][22][23]
Visualizations
Caption: The p53-MDM2 signaling pathway and the effect of this compound.
Caption: Experimental workflow for assessing and mitigating this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Researchers explain the toxicity of USP7 inhibitors, under development for cancer treatment - ecancer [ecancer.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Conformational stabilization of ubiquitin yields potent and selective inhibitors of USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP7 limits CDK1 activity throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ubiquitin specific protease 7 is a potential therapeutic target for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USP7 is a novel Deubiquitinase sustaining PLK1 protein stability and regulating chromosome alignment in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 20. scispace.com [scispace.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Usp7-IN-6 and Chemoresistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Usp7-IN-6 to address chemoresistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to overcome chemoresistance?
This compound is a potent and specific inhibitor of Ubiquitin-specific Protease 7 (USP7).[1][2][3][4][5] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome.[6][7] In the context of cancer, USP7 can stabilize oncoproteins and proteins involved in drug resistance, contributing to chemoresistance.[6][8]
This compound works by inhibiting the enzymatic activity of USP7. This leads to the increased ubiquitination and subsequent degradation of USP7's substrate proteins. Key substrates of USP7 include MDM2 (a negative regulator of the p53 tumor suppressor) and ABCB1 (a drug efflux pump).[9] By promoting the degradation of these proteins, this compound can:
-
Activate the p53 pathway: Inhibition of USP7 leads to the degradation of MDM2, which in turn stabilizes the tumor suppressor p53.[9][10] Activated p53 can induce apoptosis (programmed cell death) in cancer cells.
-
Increase intracellular drug concentration: By downregulating the drug efflux pump ABCB1, this compound can prevent the removal of chemotherapeutic drugs from the cancer cell, thereby increasing their efficacy.
Q2: What are the key characteristics of this compound?
| Property | Value | Reference |
| Target | Ubiquitin-specific Protease 7 (USP7) | [2] |
| IC50 (USP7) | 6.8 nM | [1][2][3][5] |
| IC50 (Z138 tumor cells) | 1.1 nM | [2][3][5] |
| Molecular Formula | C41H43N7O4S | [1][2] |
| Molecular Weight | 729.89 g/mol | [1][2] |
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 2 years.[1] When dissolved in DMSO, it is stable for 2 weeks at 4°C or for 6 months at -80°C.[1] It is recommended to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of Usp7 inhibitors?
A significant challenge in the development of USP7 inhibitors is ensuring selectivity over other deubiquitinating enzymes (DUBs) due to structural similarities in their catalytic domains.[11] Off-target effects could lead to unexpected cellular responses or toxicity. It is crucial to include appropriate controls in your experiments, such as comparing the effects of this compound with other USP7 inhibitors that have different chemical scaffolds or mechanisms of action.
Troubleshooting Guide
Problem 1: I am not observing the expected level of apoptosis or cell death after treating chemoresistant cells with this compound and a chemotherapeutic agent.
| Possible Cause | Troubleshooting Steps |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The reported IC50 for Z138 tumor cells is 1.1 nM, but this can vary between cell lines.[2][3][5] |
| Incorrect timing of treatment | Optimize the incubation time with this compound. The effects on downstream targets like p53 and MDM2 can be time-dependent. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Cell line is not dependent on the USP7 pathway for chemoresistance | Verify the expression level of USP7 and its key substrates (e.g., MDM2, ABCB1) in your chemoresistant cell line. If the levels are low, this pathway may not be the primary driver of resistance. |
| Degradation of this compound | Ensure proper storage and handling of the compound.[1] Prepare fresh dilutions from a frozen stock for each experiment. |
| p53 status of the cell line | The pro-apoptotic effect of USP7 inhibition is often linked to the stabilization of wild-type p53.[9] If your cell line has mutant or null p53, the apoptotic response may be attenuated. Consider assessing other downstream effects, such as cell cycle arrest. |
Problem 2: I am observing high levels of cytotoxicity in my non-resistant parental cell line at concentrations effective in the chemoresistant line.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | Reduce the concentration of this compound. While potent, higher concentrations may lead to off-target inhibition of other cellular processes. |
| High basal USP7 activity in parental cells | The parental cell line may also have a dependency on USP7 for survival, although to a lesser extent than the resistant line. Assess the therapeutic window by comparing the IC50 values of this compound in both cell lines. |
| Combination with chemotherapeutic agent is too toxic | If co-treating, consider reducing the concentration of the chemotherapeutic agent in the combination treatment for the parental cell line. |
Problem 3: I am not seeing a decrease in the protein levels of my target of interest (e.g., MDM2) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient treatment time | The degradation of target proteins can take time. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) and analyze protein levels by Western blot at each time point. |
| Inefficient proteasomal degradation | To confirm that the lack of degradation is not due to impaired proteasome function, you can treat cells with a proteasome inhibitor (e.g., MG132) as a positive control. This should lead to the accumulation of ubiquitinated proteins. |
| Antibody quality for Western blotting | Ensure that the primary antibody for your target protein is validated and provides a specific signal. |
| The protein is not a primary substrate of USP7 in your cell line | Confirm the interaction between USP7 and your protein of interest in your specific cellular context using techniques like co-immunoprecipitation. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in combination with a chemotherapeutic agent.
-
Cell Plating: Seed chemoresistant and parental cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of your chemotherapeutic agent at its IC50 concentration for the parental cell line. Prepare a serial dilution of this compound (e.g., from 0.1 nM to 1 µM) at a 2x concentration.
-
Treatment: Remove the culture medium from the cells. Add the 2x chemotherapeutic agent and the 2x this compound serial dilutions to the respective wells. Include wells with this compound alone and the chemotherapeutic agent alone as controls. Also, include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or a commercial kit based on ATP measurement.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of USP7 Substrates
This protocol is for assessing the effect of this compound on the protein levels of USP7 substrates like MDM2 and the stabilization of p53.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 10x the IC50) for various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: Signaling pathway of this compound in overcoming chemoresistance.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:2166586-47-4 | Chemsrc [chemsrc.com]
- 6. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 7. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 8. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 11. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to USP7 Inhibitors: FT671 vs. FT827 and an Overview of Usp7-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of small molecule inhibitors targeting Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinase (DUB) implicated in oncology and other diseases. Due to the limited availability of public data for the potent inhibitor Usp7-IN-6 , this guide will focus on a comprehensive, data-supported comparison of two well-characterized inhibitors, FT671 (non-covalent) and FT827 (covalent), which highlight different mechanisms of targeting the same enzyme.
Introduction to USP7 and Its Inhibition
Ubiquitin-Specific Protease 7 (USP7) plays a critical role in cellular protein homeostasis by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. USP7 has numerous substrates, but its regulation of the MDM2-p53 tumor suppressor axis is of significant therapeutic interest.[1][2][3] By deubiquitinating and stabilizing MDM2, an E3 ligase, USP7 facilitates the degradation of the p53 tumor suppressor.[1][2][3] Consequently, inhibiting USP7 leads to MDM2 destabilization, subsequent p53 stabilization and activation, and induction of apoptosis in cancer cells. This mechanism makes USP7 an attractive target for cancer therapy.[1][4]
Overview of Featured USP7 Inhibitors
This compound: A Potent but Poorly Characterized Inhibitor
This compound has been identified as a highly potent USP7 inhibitor. Data extracted from patent literature indicates a strong biochemical potency.
Beyond these initial potency figures from patent WO2017212010A1, comprehensive data regarding its selectivity, detailed mechanism of action, and performance in comparative assays are not publicly available.[5][6] Therefore, a direct, data-rich comparison with other agents is not feasible at this time.
FT671 and FT827: Well-Characterized Non-Covalent and Covalent Inhibitors
FT671 and FT827 are highly selective USP7 inhibitors that were developed and characterized in the same landmark study, providing a robust basis for comparison.[1] They share a pyrazolo[3,4-d]pyrimidin-4-one-piperidine scaffold but differ in their mode of binding to the USP7 catalytic domain.[1][7]
-
FT671 is a potent, non-covalent inhibitor that binds reversibly to a dynamic pocket near the catalytic center of USP7.[1][4]
-
FT827 is a covalent inhibitor featuring a vinylsulfonamide moiety that irreversibly modifies the catalytic cysteine (Cys223) of USP7.[1][7]
Quantitative Data Comparison
The following tables summarize the key performance metrics for FT671 and FT827, based on published experimental data.
Table 1: Biochemical Activity and Binding Affinity
| Parameter | FT671 (Non-covalent) | FT827 (Covalent) | Reference(s) |
| Mechanism of Action | Reversible, Non-covalent | Irreversible, Covalent (modifies Cys223) | [1][7] |
| IC50 (USP7 catalytic domain) | 52 nM | Not applicable | [1] |
| k_inact/K_i | Not applicable | 66 M⁻¹s⁻¹ | [1][7] |
| Dissociation Constant (Kd) | 65 nM | 7.8 µM | [1][7] |
Table 2: Cellular Activity
| Parameter | FT671 | FT827 | Reference(s) |
| Cellular Target Engagement (IC50 in intact MCF7 cells) | ~0.1 - 2 µM | ~0.1 - 2 µM | [7] |
| Cell Viability IC50 (MM.1S cells, 120h) | 33 nM | Not Reported | [8] |
Table 3: Selectivity Profile
| Inhibitor (at 50 µM) | USP7 Inhibition | Inhibition of 37 Other DUBs | Reference(s) |
| FT671 | >95% | No significant inhibition | [1] |
| FT827 | >95% | No significant inhibition | [1] |
| Note: The selectivity screen included DUBs from diverse families. FT671 was also shown to have no effect on USP47 and USP10, which are known off-targets for other less specific USP7 inhibitors.[1] |
Signaling Pathway and Mechanism of Action
USP7 inhibition by compounds like FT671 and FT827 reactivates the p53 tumor suppressor pathway. The diagram below illustrates this mechanism.
Caption: Mechanism of p53 activation by USP7 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of the key experimental protocols used to characterize FT671 and FT827.
USP7 Enzymatic Activity Assay (Ubiquitin-Rhodamine Assay)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.
Workflow:
Caption: Workflow for a Ubiquitin-Rhodamine based DUB assay.
Protocol Steps:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% w/v BSA). Dilute USP7 enzyme and Ubiquitin-Rhodamine 110 substrate in this buffer.[9]
-
Inhibitor Dispensing: Serially dilute inhibitors in DMSO and add to a 384-well assay plate.
-
Enzyme Addition: Add USP7 enzyme solution to the wells containing the inhibitor and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[9]
-
Reaction Initiation: Add the Ub-Rhodamine 110 substrate to all wells to start the enzymatic reaction.[9]
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation ~485 nm, Emission ~535 nm) over time.[9][10]
-
Analysis: Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition relative to a DMSO control and fit the data to a dose-response curve to calculate the IC50 value.[9]
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
Protocol Steps:
-
Cell Plating: Seed cells (e.g., MM.1S) in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., FT671) and incubate for the desired duration (e.g., 120 hours).[8]
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Assay Execution: Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.[11]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot against inhibitor concentration to determine the IC50 for cell viability.
Western Blotting for p53 and MDM2 Levels
This technique is used to detect changes in the protein levels of USP7 substrates and downstream effectors following inhibitor treatment.
Protocol Steps:
-
Cell Treatment and Lysis: Treat cells (e.g., HCT116) with the USP7 inhibitor for a specified time (e.g., 20-24 hours).[12] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]
-
Analysis: Quantify band intensities using software like ImageJ and normalize the protein of interest to the loading control.[12]
Summary and Conclusion
While this compound shows high potency in initial reports, the lack of comprehensive, publicly available data prevents a full comparative analysis. In contrast, FT671 and FT827 serve as excellent tool compounds for studying USP7 biology and highlight the tractability of this DUB for therapeutic intervention via different modalities.
-
FT671 is a potent, selective, and orally bioavailable non-covalent inhibitor that has demonstrated anti-tumor efficacy in vivo. Its reversible nature may be advantageous in certain therapeutic contexts.[1]
-
FT827 provides a valuable counterpart as a selective covalent inhibitor. Its irreversible mechanism of action can lead to a more sustained pharmacodynamic effect.[1]
The choice between a non-covalent and covalent inhibitor depends on the desired therapeutic profile, including target residence time, potential for off-target modification, and dosing regimen. The data and protocols presented here provide a guide for researchers to evaluate these and other emerging USP7 inhibitors in their own experimental systems.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3.2.1. Fluorescence-based Ub-Rho Deubiquitinase Activity Assay [bio-protocol.org]
- 10. lifesensors.com [lifesensors.com]
- 11. ch.promega.com [ch.promega.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to USP7-IN-6 and MDM2 Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Usp7-IN-6 and Murine Double Minute 2 (MDM2) inhibitors, two classes of molecules targeting the p53 tumor suppressor pathway. This document summarizes their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its inactivation, often through interaction with negative regulators like MDM2, is a common event in tumorigenesis. Both USP7 inhibitors, such as this compound, and MDM2 inhibitors aim to restore p53 function, but through distinct mechanisms. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. MDM2 inhibitors directly block the MDM2-p53 interaction, leading to p53 stabilization and activation.[1][2] Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that removes ubiquitin from various substrates, including MDM2.[3] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes p53 degradation.[4][5] Therefore, inhibiting USP7 leads to the destabilization and degradation of MDM2, which in turn allows for the accumulation and activation of p53.[3]
Mechanism of Action: A Tale of Two Interventions
The fundamental difference between these two classes of inhibitors lies in their direct targets within the p53 regulatory pathway. MDM2 inhibitors act downstream, directly preventing the final step of p53 suppression by its primary E3 ligase. In contrast, USP7 inhibitors act upstream of MDM2, targeting an enzyme responsible for its stability. This distinction has potential implications for their efficacy and selectivity profiles.
dot
Caption: Signaling pathways of USP7 and MDM2 inhibitors.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and various MDM2 inhibitors across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| This compound Performance Data | |
| Parameter | Value |
| Target | Ubiquitin Specific Protease 7 (USP7) |
| IC50 (USP7 enzyme activity) | 6.8 nM |
| IC50 (Z138 tumor cells) | 1.1 nM |
| MDM2 Inhibitors Performance Data | |||
| Inhibitor | Cancer Cell Line | p53 Status | IC50 (µM) |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | Wild-Type | 1-2[6] |
| Nutlin-3a | HCT116 (Colon Cancer) | Wild-Type | 1-2[6] |
| Nutlin-3a | RKO (Colon Cancer) | Wild-Type | 1-2[6] |
| RG7112 | Various solid tumors | Wild-Type | 0.18–2.2[2] |
| MI-77301 | SJSA-1, RS4;11, LNCaP, HCT116 | Wild-Type | 0.1-0.2[2] |
| AMG 232 | SJSA-1 (Osteosarcoma) | Wild-Type | 0.0091[2] |
| AMG 232 | HCT-116 (Colon Cancer) | Wild-Type | 0.01[2] |
| Idasanutlin (RG7388) | MDA-MB-231 (Breast Cancer) | Mutant | 2.00 ± 0.63[7] |
| Idasanutlin (RG7388) | MDA-MB-436 (Breast Cancer) | Mutant | 4.64 ± 0.18[7] |
| Idasanutlin (RG7388) | MDA-MB-468 (Breast Cancer) | Mutant | 2.43 ± 0.24[7] |
| Milademetan (DS-3032b) | MDA-MB-231 (Breast Cancer) | Mutant | 4.04 ± 0.32[7] |
| Milademetan (DS-3032b) | MDA-MB-436 (Breast Cancer) | Mutant | 7.62 ± 1.52[7] |
| Milademetan (DS-3032b) | MDA-MB-468 (Breast Cancer) | Mutant | 5.51 ± 0.25[7] |
Selectivity Profile
This compound: Some USP7 inhibitors, such as FT671 and FT827, have demonstrated high selectivity for USP7 over other deubiquitinating enzymes (DUBs).[3] For instance, certain inhibitors show single-digit nanomolar IC50 values against USP7 with high selectivity against the closely related USP47.[8]
MDM2 Inhibitors: Many MDM2 inhibitors exhibit high selectivity for MDM2 over its homolog, MDMX.[6] For example, AMG 232 demonstrates over 1000-fold selectivity for p53 wild-type cells compared to p53 knockout cells, highlighting its dependence on a functional p53 pathway.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or MDM2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the inhibitor (this compound or MDM2 inhibitor) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
This protocol is used to detect specific proteins in a cell lysate, allowing for the assessment of changes in protein levels after inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-USP7 (1:1000), anti-MDM2 (1:1000), anti-p53 (1:1000), anti-p21 (1:1000), anti-β-actin (1:5000).[4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
dot
Caption: General workflow for Western Blot analysis.
Conclusion
Both this compound and MDM2 inhibitors represent promising strategies for reactivating the p53 tumor suppressor pathway. MDM2 inhibitors have a more direct mechanism of action and several are currently in clinical trials. USP7 inhibitors, while acting more upstream, offer the potential to affect other cellular pathways regulated by USP7, which could be advantageous in certain cancer contexts. The choice between these inhibitors will depend on the specific cancer type, its genetic background (particularly the p53 status), and the desired therapeutic outcome. The data and protocols provided in this guide are intended to assist researchers in making informed decisions for their preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. amsbio.com [amsbio.com]
- 8. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating USP7: A Comparative Guide to Knockdown and Inhibitor Studies
For researchers, scientists, and drug development professionals, the validation of therapeutic targets is a critical step in the drug discovery pipeline. Ubiquitin-specific protease 7 (USP7) has emerged as a promising target in oncology and other diseases due to its pivotal role in regulating the stability of key proteins involved in cell cycle progression and apoptosis. This guide provides a comprehensive comparison of two primary methodologies for USP7 validation: genetic knockdown and pharmacological inhibition, supported by experimental data and detailed protocols.
Introduction to USP7 and its Therapeutic Relevance
USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] Its substrates include critical cell cycle and apoptosis regulators such as the tumor suppressor p53 and its primary negative regulator, MDM2.[3][4] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, allowing cancer cells to evade apoptosis.[2] Consequently, inhibiting USP7 has become an attractive therapeutic strategy to restore p53 function and induce tumor cell death.[4][5]
Validation of USP7 as a therapeutic target requires robust methods to demonstrate that its modulation leads to the desired cellular phenotype. The two most common approaches, genetic knockdown (e.g., siRNA, shRNA) and pharmacological inhibition with small molecules, each offer distinct advantages and disadvantages. This guide will objectively compare these two approaches, providing the necessary information for researchers to select the most appropriate method for their experimental needs.
Knockdown vs. Inhibitor Studies: A Head-to-Head Comparison
| Feature | Knockdown (siRNA/shRNA) | Inhibitor |
| Mechanism of Action | Reduces the total amount of USP7 protein by targeting its mRNA for degradation. | Directly binds to the USP7 enzyme and blocks its catalytic activity. |
| Specificity | Can be highly specific to the target mRNA sequence. However, off-target effects due to unintended mRNA silencing can occur. | Specificity varies among inhibitors. Some may have off-target effects on other deubiquitinating enzymes or cellular proteins.[4] |
| Temporal Control | Onset of action is slower, requiring time for mRNA and protein degradation (typically 24-72 hours). Effects can be long-lasting. | Rapid onset of action, often within hours. Effects are typically reversible upon removal of the compound. |
| Potential for Compensation | Chronic depletion of USP7 may lead to compensatory mechanisms, such as the upregulation of other DUBs like USP22.[6][7] | Acute inhibition is less likely to induce immediate compensatory changes in protein expression. |
| Druggability Assessment | Confirms the biological consequence of target depletion but does not directly assess if the target is "druggable" with a small molecule. | Directly tests the feasibility of modulating the target's activity with a drug-like molecule. |
| In Vivo Application | Can be challenging to deliver si/shRNA systemically in animal models. | Small molecule inhibitors are often more amenable to in vivo studies with established pharmacokinetic and pharmacodynamic profiles. |
Quantitative Data Comparison
The following tables summarize quantitative data from studies directly comparing the effects of USP7 knockdown and inhibition on key cellular markers and phenotypes.
Table 1: Effect on USP7 Substrate Levels (MDM2 and p53)
| Treatment | Cell Line | Method | MDM2 Protein Level Change | p53 Protein Level Change | Citation |
| USP7 siRNA | NB-10 (Neuroblastoma) | Western Blot | Significant Decrease | Significant Increase | [8] |
| Almac4 (USP7 Inhibitor) | NB-10 (Neuroblastoma) | Western Blot | Significant Decrease | Significant Increase | [3] |
| USP7 siRNA | MCF7 (Breast Cancer) | Western Blot & qRT-PCR | ~10-fold decrease (mRNA) | ~3.4-fold increase (mRNA) | [9] |
| p5091 (USP7 Inhibitor) | MCF7 (Breast Cancer) | Western Blot | Not directly quantified | Increased | [10] |
| FT671 (USP7 Inhibitor) | HCT116 (Colon Cancer) | Western Blot | Decreased | Increased | [11] |
Table 2: Effect on Cancer Cell Viability
| Treatment | Cell Line | Assay | Cell Viability Reduction | Citation |
| USP7 siRNA | MCF7 (Breast Cancer) | Cell Count | ~77.8% reduction | [10] |
| p5091 (10µM) | MCF7 (Breast Cancer) | MTS Assay | ~50% reduction | [10] |
| USP7 siRNA | T47D (Breast Cancer) | Cell Count | Significant reduction | [10] |
| p5091 (10µM) | T47D (Breast Cancer) | MTS Assay | ~50% reduction | [10] |
| USP7 siRNA | HL-60 (Leukemia) | Trypan Blue | Significant reduction | |
| FX1-5303 (USP7 Inhibitor) | MM.1S (Multiple Myeloma) | CellTiter-Glo | Potent inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Protocol 1: siRNA-mediated Knockdown of USP7 and Western Blot Analysis
Objective: To reduce USP7 protein expression using siRNA and quantify the downstream effects on MDM2 and p53 levels.
Materials:
-
Human cancer cell line (e.g., MCF7, HCT116)
-
USP7-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-USP7, anti-MDM2, anti-p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 50-60% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20-40 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
Add the 200 µL siRNA-lipid complex to each well.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Protocol 2: USP7 Inhibitor Treatment and Cell Viability Assay (MTT)
Objective: To assess the effect of a USP7 inhibitor on cancer cell viability.
Materials:
-
Human cancer cell line
-
USP7 inhibitor (e.g., FT671, p5091) and DMSO (vehicle control)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the USP7 inhibitor in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or DMSO control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 3: Immunoprecipitation of USP7 and its Substrates
Objective: To confirm the interaction between USP7 and its substrates (e.g., MDM2).
Materials:
-
Treated or untreated cell lysates
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-USP7)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for western blotting (e.g., anti-MDM2, anti-USP7)
Procedure:
-
Lysate Preparation: Prepare cell lysates as described in Protocol 1, using a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate 500 µg to 1 mg of pre-cleared lysate with 2-5 µg of the primary antibody (anti-USP7) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting as described in Protocol 1, probing for the bait protein (USP7) and the expected interacting partner (MDM2).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in USP7 function and its validation is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Verifying USP7 Target Engagement in Cells: A Comparative Guide
While specific public data for Usp7-IN-6 is not available, this guide provides a comprehensive comparison of established methods to verify target engagement of Ubiquitin-Specific Protease 7 (USP7) inhibitors in a cellular context. The principles and experimental protocols outlined here are directly applicable to assessing the efficacy of any potential USP7 inhibitor, including this compound.
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53-MDM2 pathway, DNA damage repair, and immune response.[1][2][3][4][5] Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention.[4][5][6] Verifying that a small molecule inhibitor directly binds to and modulates USP7 within a cell is a crucial step in drug development. This guide details common experimental approaches for confirming USP7 target engagement, with comparative data from well-characterized inhibitors.
Key Methods for Target Engagement Verification
Several robust methods are employed to confirm that a compound engages with USP7 in a cellular environment. These techniques provide evidence of direct binding, modulation of USP7's catalytic activity, and downstream effects on its known substrates.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to demonstrate direct target engagement in intact cells.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[8]
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the USP7 inhibitor (e.g., this compound) or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble USP7 remaining at each temperature using Western blotting or other quantitative methods like high-throughput dose-response (HTDR)-CETSA.[7]
Data Presentation:
A successful target engagement is indicated by a shift in the melting curve of USP7 to a higher temperature in the presence of the inhibitor.
Table 1: Comparison of USP7 Inhibitors using Thermal Shift Assays
| Compound | Assay Type | Temperature Shift (ΔTm) | Cell Line | Reference |
| FT671 | Cellular Thermal Shift Assay | Stabilized USP7 | Not specified | [2] |
| HBX41108 | Thermal Shift Assay (with purified protein) | Destabilized USP7-CD by ~6°C | N/A | [6] |
| Various FDA-approved drugs | Thermal Shift Assay (with purified protein) | Negative shift in Tm (destabilization) | N/A | [9] |
Note: A negative shift in melting temperature (Tm) can also indicate binding, suggesting the compound destabilizes the protein's folded state.
Experimental Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the interaction between USP7 and its known substrates or binding partners. Inhibition of USP7 can alter these interactions.
Experimental Protocol:
-
Cell Treatment: Treat cells with the USP7 inhibitor or vehicle.
-
Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against a known USP7 substrate (e.g., MDM2, p53) or USP7 itself. The antibody is typically coupled to beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and analyze for the presence of USP7 (if the substrate was pulled down) or the substrate (if USP7 was pulled down) by Western blotting.
Data Presentation:
A change in the amount of co-precipitated protein in inhibitor-treated cells compared to control cells indicates that the inhibitor has engaged USP7 and affected its binding to its substrate.
Table 2: Examples of USP7 Interactions Verified by Co-IP
| USP7 Substrate/Partner | Interaction Effect | Cell Line | Reference |
| p65 (NF-κB) | Deletion of USP7's Ubl2 domain reduced interaction | HEK293T | [1] |
| p53 and EBNA1 | Deletion of USP7's Ubl2 domain did not inhibit interaction | Not specified | [1] |
| MRE11, NBS1, MDC1 | USP7 co-immunoprecipitated with these DNA damage response proteins | HeLa, MCF-7 | [10] |
| USP11, PPM1G, TRIP12, DDX24, DHX40 | Confirmed interactions with USP7 | Gastric carcinoma cells | [11][12] |
Ubiquitination Assays
These assays directly measure the consequence of USP7 inhibition, which is an increase in the ubiquitination of its substrates.
Experimental Protocol:
-
Cell Treatment: Treat cells with the USP7 inhibitor, a proteasome inhibitor (to allow ubiquitinated proteins to accumulate), and a vehicle control.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the USP7 substrate of interest (e.g., MDM2).
-
Detection: Perform a Western blot on the immunoprecipitated protein and probe with an anti-ubiquitin antibody.
Data Presentation:
An increase in the ubiquitination signal (a characteristic ladder of bands) for the substrate in the presence of the USP7 inhibitor demonstrates target engagement and functional modulation.
Table 3: Functional Outcomes of USP7 Inhibition
| Inhibitor | Effect on Substrate | Consequence | Reference |
| FT671 | Destabilizes MDM2, N-Myc, UHRF1, DNMT1 | Elevates p53, induces p21 | [2] |
| XL177A | Stabilizes p53 | Upregulates p53 transcriptional targets | [13] |
| P5091 | Destabilizes MDM2 | Stabilizes p53 | [2] |
| HBX41,108 | Enhances ubiquitination of p65 (NF-κB) | Inhibits pro-inflammatory gene expression | [1] |
Signaling Pathway Modulated by USP7 Inhibitors
USP7 inhibitors primarily impact the p53-MDM2 signaling axis. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][4][14] By inhibiting USP7, MDM2 becomes destabilized and degraded, leading to the accumulation and activation of p53.[2][14] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.
USP7-p53-MDM2 Signaling Pathway
Caption: USP7's role in the p53-MDM2 pathway.
Conclusion
Verifying the target engagement of a USP7 inhibitor like this compound requires a multi-faceted approach. The Cellular Thermal Shift Assay provides direct evidence of binding in a cellular context. Co-immunoprecipitation and ubiquitination assays confirm the inhibitor's impact on USP7's interactions and enzymatic function. Finally, monitoring the downstream effects on key substrates such as MDM2 and p53 provides crucial validation of the inhibitor's mechanism of action. By employing these methods, researchers can confidently establish the cellular efficacy and specificity of novel USP7 inhibitors.
References
- 1. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Repurposing of US-FDA-approved drugs as negative modulators of ubiquitin specific protease-7 (USP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of USP7 Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ubiquitin-specific Protease 7 Is a Regulator of Ubiquitin-conjugating Enzyme UbE2E1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of a Representative USP7 Inhibitor
Introduction: Ubiquitin-specific protease 7 (USP7) has emerged as a promising therapeutic target in oncology due to its critical role in regulating the stability of numerous proteins involved in cancer progression, including the tumor suppressor p53 and the oncogenic E3 ligase MDM2.[1][2][3] The development of potent and selective USP7 inhibitors is a key objective for researchers.[1][4] A critical aspect of characterizing any new inhibitor is its cross-reactivity profile against other deubiquitinating enzymes (DUBs) and the broader proteome to ensure on-target efficacy and minimize off-target effects.
This guide provides a comparative overview of the cross-reactivity profiling of a representative, highly selective USP7 inhibitor, using publicly available data from well-characterized compounds as a benchmark. While specific data for a compound designated "Usp7-IN-6" is not available in the public domain, this guide will utilize data from inhibitors like FT671, GNE-6776, and XL177A to illustrate the expected performance and analytical methods for such a compound.
Data Presentation: Comparative Selectivity of USP7 Inhibitors
The selectivity of USP7 inhibitors is typically assessed by screening them against a panel of other DUBs. The data is often presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a specific concentration. A highly selective inhibitor will show potent inhibition of USP7 with minimal activity against other DUBs.
Table 1: Biochemical Selectivity of Representative USP7 Inhibitors against a Panel of DUBs
| Deubiquitinating Enzyme (DUB) | FT671 (% Inhibition @ 1 µM) | GNE-6776 (% Inhibition @ 100 µM) | XL177A (% Inhibition @ 1 µM) |
| USP7 | Potent Inhibition (nM IC50) | Potent Inhibition (nM IC50) | Potent Inhibition (sub-nM IC50) |
| USP2 | < 50% | < 20% | Not specified, but highly selective |
| USP5 | < 50% | < 20% | Not specified, but highly selective |
| USP8 | < 50% | < 20% | Not specified, but highly selective |
| USP11 | < 50% | < 20% | Not specified, but highly selective |
| USP21 | < 50% | < 20% | Not specified, but highly selective |
| USP47 | < 50% | < 20% | Not specified, but highly selective |
| OTUB1 | < 50% | < 20% | Not specified, but highly selective |
| OTUD1 | < 50% | < 20% | Not specified, but highly selective |
| UCHL1 | < 50% | < 20% | Not specified, but highly selective |
| UCHL3 | < 50% | < 20% | Not specified, but highly selective |
Note: This table is a composite representation based on described selectivity profiles. For instance, some potent inhibitors like FX1-5303 have been tested against panels of 44 DUBs with high selectivity observed.[5] Similarly, GNE-6776 showed high selectivity when tested against a panel of deubiquitinases.[6] XL177A is described as having "exquisite proteome-wide selectivity for USP7".[7]
Table 2: Cellular Potency of Representative USP7 Inhibitors
| Compound | Cellular Assay | Cell Line | Potency (IC50 / EC50) |
| FT671 | p53 stabilization | Various | Not specified, leads to p53 elevation |
| GNE-6640 | Cytotoxicity | AML cells | Effective in vitro |
| GNE-6776 | Cytotoxicity | Various cancer cells | Effective in vitro |
| FX1-5303 | p53 accumulation | MM.1S | EC50 = 5.6 nM |
| FX1-5303 | Cell viability | MM.1S | IC50 = 15 nM |
Data compiled from multiple sources indicating on-target cellular activity.[5][8][9]
Experimental Protocols
Biochemical DUB Selectivity Panel
This assay is designed to measure the inhibitory activity of a compound against a wide range of purified DUB enzymes.
Objective: To determine the selectivity of a USP7 inhibitor by quantifying its effect on the enzymatic activity of a panel of DUBs.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DUB enzymes are purified. A fluorogenic ubiquitin substrate, such as ubiquitin-amido-4-methylcoumarin (Ub-AMC) or ubiquitin-rhodamine, is used.[1]
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
-
Assay Reaction: The DUB enzyme is pre-incubated with the inhibitor or DMSO (vehicle control) in an assay buffer.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic ubiquitin substrate.
-
Signal Detection: The enzyme-catalyzed cleavage of the substrate releases the fluorophore, leading to an increase in fluorescence. This is monitored over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated. The percentage of inhibition is determined relative to the DMSO control, and IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[10][11][12]
Objective: To confirm that the USP7 inhibitor binds to USP7 within intact cells.
Methodology:
-
Cell Treatment: Cells are treated with the test inhibitor or a vehicle control (DMSO) for a specified period to allow for cell penetration and target binding.
-
Heating: The treated cells are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures compared to ligand-bound proteins.[11]
-
Cell Lysis: After heating, cells are lysed to release the soluble proteins.
-
Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble USP7 remaining in the supernatant is quantified. This is typically done by Western blotting or other sensitive protein detection methods like AlphaScreen or mass spectrometry.[10][11]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble USP7 as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.[13][14]
Mandatory Visualization
Caption: USP7-p53 signaling pathway and the effect of an inhibitor.
Caption: Workflow for biochemical DUB selectivity screening.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective Inhibition of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of USP7 Inhibitors: P5091 vs. P22077
A Guide for Researchers and Drug Development Professionals
Note on USP7-IN-6: Despite a comprehensive search, no publicly available experimental data or research articles pertaining to a compound designated "this compound" could be identified. Therefore, this guide provides a detailed comparison of the well-characterized USP7 inhibitors, P5091 and P22077.
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, most notably the MDM2-p53 tumor suppressor axis.[1][2][3][4] Inhibition of USP7 leads to the destabilization of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][3][5] This in turn stabilizes p53, promoting cell cycle arrest and apoptosis in cancer cells.[3][4][5] P5091 and P22077 are two of the most extensively studied small molecule inhibitors of USP7. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of P5091 and P22077 across various cancer cell lines. It is important to note that direct comparison of absolute IC50/EC50 values should be approached with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Efficacy of P5091
| Cell Line | Cancer Type | Efficacy Metric | Value (µM) | Reference |
| Multiple Myeloma (MM.1R, Dox-40, LR5) | Multiple Myeloma | IC50 | 6 - 14 | [6] |
| HCT-116 | Colon Carcinoma | IC50 | 11 | [6] |
| Recombinant USP7 (Sf9 cells) | - | EC50 | 4.2 | [6][7] |
| HEK293T | Embryonic Kidney | CC50 | 5.0 | [8] |
| HeyA8 | Ovarian Cancer | - | Effective suppression | [9] |
| OVCAR-8 | Ovarian Cancer | - | Effective suppression | [9] |
| HCT116 (in vivo xenograft) | Colorectal Cancer | - | Suppressed tumor growth | [10] |
Table 2: In Vitro Efficacy of P22077
| Cell Line | Cancer Type | Efficacy Metric | Value (µM) | Reference |
| HEK293T | Embryonic Kidney | CC50 | 10.9 | [8] |
| LA-N-6 (chemoresistant) | Neuroblastoma | - | ~50% cell death at 10 µM | [11] |
| A375 | Melanoma | - | Dose-dependent inhibition | [12] |
| SK-Mel-28 | Melanoma | - | Dose-dependent inhibition | [12] |
| IMR-32, NGP, SH-SY5Y (in vivo) | Neuroblastoma | - | Significantly inhibited tumor growth | [11] |
Mechanism of Action and Signaling Pathways
Both P5091 and P22077 are dual inhibitors of USP7 and its closest homolog, USP47.[13] Their primary mechanism of action involves the inhibition of USP7's deubiquitinase activity, which disrupts the USP7-MDM2-p53 signaling axis.[3][5] Inhibition of USP7 leads to the ubiquitination and subsequent degradation of MDM2.[5] This relieves the negative regulation of p53, leading to its accumulation and the transcriptional activation of its downstream targets, such as p21, which induces cell cycle arrest and apoptosis.[7]
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of P5091 and P22077.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of P5091 and P22077. Specific parameters may vary between studies.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the USP7 inhibitor (e.g., P5091 at 2, 5, 10, and 20 µM) for specified time points (e.g., 24, 48, 72 hours).[14]
-
Reagent Incubation: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[14][15]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[14] For MTT assays, a solubilization step is required before reading the absorbance.[15]
Caption: A generalized workflow for a cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells to the desired confluency and treat with the USP7 inhibitor for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[16][17]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[16][18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[16][19]
Summary of Comparative Efficacy
-
P5091 has been extensively studied and was one of the first USP7 inhibitors to demonstrate in vivo anti-tumor activity.[13] It has shown efficacy in multiple myeloma, colorectal cancer, and ovarian cancer models.[6][9][10] It can overcome resistance to other chemotherapeutic agents like bortezomib.[6]
-
P22077 has also demonstrated potent anti-tumor effects, particularly in neuroblastoma, where it induces p53-mediated apoptosis.[11] It has been shown to enhance the efficacy of conventional chemotherapies such as doxorubicin and etoposide.[11]
-
Both inhibitors have been reported to have CC50 values in the low micromolar range in HEK293T cells, with P5091 (5.0 µM) appearing slightly more potent than P22077 (10.9 µM) in this specific study.[8]
-
The cytotoxic effects of both compounds are dependent on the presence of USP7.
Conclusion
Both P5091 and P22077 are valuable tool compounds for studying the therapeutic potential of USP7 inhibition. The choice between them may depend on the specific cancer type and experimental context. P5091 has a broader range of reported in vivo data across different cancer models, while P22077 has been well-characterized in the context of neuroblastoma and in sensitizing chemoresistant cells. For researchers initiating studies on USP7, both compounds provide a solid foundation for investigating the biological consequences of USP7 inhibition. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their potency and selectivity.
References
- 1. STIP is a critical nuclear scaffolding protein linking USP7 to p53-Mdm2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Small‐molecule inhibitors of ubiquitin‐specific protease 7 enhance type‐I interferon antiviral efficacy by destabilizing SOCS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The USP7 Inhibitor P5091 Induces Cell Death in Ovarian Cancers with Different P53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 14. 2.4. Cell viability assay [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Usp7-IN-6 Activity: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, establishing the specific activity and cellular efficacy of a novel inhibitor is paramount. This guide provides a comprehensive comparison of orthogonal assays to validate the activity of Usp7-IN-6, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). We present supporting experimental data for this compound and its alternatives, detailed methodologies for key validation experiments, and visual workflows to clarify complex processes.
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the regulation of the p53 tumor suppressor pathway.[1][2][3] By removing ubiquitin chains from its substrates, USP7 can protect them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[4][5] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger apoptosis in cancer cells.[6][7][8] This mechanism makes USP7 an attractive therapeutic target in oncology.
This compound has emerged as a highly potent inhibitor of USP7, with a reported half-maximal inhibitory concentration (IC50) of 6.8 nM in biochemical assays.[9] Furthermore, it has demonstrated significant cytotoxicity in Z138 tumor cells with an IC50 of 1.1 nM.[9] To rigorously validate the activity and mechanism of this compound, a series of orthogonal assays are recommended. This guide will compare the performance of this compound with other known USP7 inhibitors and provide detailed protocols for the essential validation assays.
Comparative Analysis of USP7 Inhibitors
The following table summarizes the biochemical potency of this compound in comparison to other well-characterized USP7 inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| This compound | 6.8 | 1.1 | Z138 | [9] |
| FT671 | 52 | - | - | [7] |
| P5091 | 20,000 - 40,000 | - | - | [7] |
| GNE-6776 | - | - | - | [10] |
| XL188 | 90 (full-length) | - | - | [11] |
Orthogonal Assays for Validation of this compound Activity
To ensure the specific and on-target activity of this compound, a multi-faceted approach employing a combination of biochemical and cell-based assays is crucial.
Biochemical Assay: Ubiquitin-AMC Fluorescence Assay
This in vitro assay directly measures the enzymatic activity of USP7 and its inhibition by this compound. The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), which upon cleavage by USP7, releases the fluorescent AMC molecule. The increase in fluorescence intensity is directly proportional to USP7 activity.
Experimental Protocol: Ubiquitin-AMC Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a 384-well plate, add 10 µL of 30 nM USP7 solution to each well.[12]
-
Add serial dilutions of this compound or control compounds to the wells and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 2 µM Ub-AMC substrate solution.[12]
-
Monitor the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 460 nm over time using a microplate reader.[13][14]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Plot the percentage of USP7 inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell.[15][16] The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is bound by a ligand, its melting temperature (Tm) increases.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.[16]
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against USP7.
-
Quantify the band intensities to determine the amount of soluble USP7 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble USP7 against the temperature for both vehicle and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Downstream Pathway Analysis: Western Blotting for MDM2 and p53
To confirm that this compound functions through the intended mechanism of action, it is essential to analyze the protein levels of its key downstream targets, MDM2 and p53. Inhibition of USP7 should lead to a decrease in MDM2 levels and a corresponding increase in p53 levels.[6][7][8]
Experimental Protocol: Western Blotting for MDM2 and p53
-
Cell Treatment and Lysis:
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for MDM2, p53, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in MDM2 and p53 protein levels.
-
Conclusion
The validation of a novel inhibitor's activity requires a rigorous and multi-pronged approach. For this compound, the combination of a direct biochemical assay, a cellular target engagement assay, and a downstream pathway analysis provides a robust validation of its potency, specificity, and mechanism of action. The data presented for this compound positions it as a highly potent inhibitor of USP7. By following the detailed protocols outlined in this guide, researchers can confidently assess the activity of this compound and other USP7 inhibitors, facilitating their further development as potential cancer therapeutics.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 (USP7): an emerging drug target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ubiqbio.com [ubiqbio.com]
- 14. mdpi.com [mdpi.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Genetic Validation of USP7 as a Therapeutic Target: A Comparative Guide
Introduction to USP7
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins.[1][2] By removing ubiquitin tags from its substrates, USP7 rescues them from proteasomal degradation.[2][3] USP7 is involved in a wide array of cellular processes, including DNA damage response (DDR), cell cycle control, apoptosis, and immune response.[1][2] Its dysregulation is linked to various pathologies, particularly cancer, where its overexpression often correlates with tumor progression and poor prognosis.[1][4][5]
USP7's central role in oncology stems from its regulation of key tumor suppressors and oncogenes. Most notably, it modulates the p53-MDM2 axis.[6][7] USP7 stabilizes MDM2, the primary E3 ubiquitin ligase for the p53 tumor suppressor, thereby promoting p53 degradation.[5][6] Consequently, inhibiting USP7 leads to MDM2 destabilization, p53 activation, and subsequent tumor cell apoptosis, making it a compelling therapeutic target.[6][8] Genetic validation studies, using techniques like CRISPR and shRNA, have been instrumental in confirming the therapeutic potential of targeting USP7.[2][3]
Genetic Validation Techniques: CRISPR vs. shRNA
The two primary methods for genetic validation of a target like USP7 are CRISPR/Cas9-mediated knockout and shRNA-mediated knockdown. While both aim to reduce the functional protein, they operate via different mechanisms and have distinct advantages and disadvantages.
| Feature | CRISPR/Cas9 Knockout | shRNA Knockdown |
| Mechanism | Induces double-strand breaks in the DNA, leading to frameshift mutations via Non-Hologous End Joining (NHEJ), resulting in a non-functional protein.[9][10] | Utilizes the cell's RNA interference (RNAi) machinery to degrade target mRNA, preventing protein translation.[10][11] |
| Effect Level | Genomic (DNA)[10] | Transcriptomic (mRNA)[10] |
| Permanence | Permanent and heritable gene disruption.[10][11] | Transient or stable, but the gene itself remains intact. Can be reversible.[11][12] |
| Efficiency | Can achieve complete loss of gene function (100% knockout).[11] | Results in partial reduction of protein expression (knockdown); rarely achieves 100% silencing.[11][13] |
| Off-Target Effects | Potential for permanent, unintended edits at other genomic loci.[10][13] | Can cause unintended silencing of other genes through partial mRNA sequence complementarity.[13] |
| Uniformity | Can be non-uniform due to the stochastic nature of DNA repair, often requiring clonal selection to ensure homozygous knockout.[11] | Generally provides more consistent and uniform protein reduction across a cell population.[11] |
| Suitability | Ideal for unequivocally demonstrating the requirement of a gene for a specific phenotype. | Useful when complete loss of the protein is lethal or when modeling the effect of drugs that cause partial inhibition. |
Key Signaling Pathways
Genetic and pharmacological studies have validated USP7's role in several critical cancer-related signaling pathways.
The USP7-MDM2-p53 Axis
The best-characterized role of USP7 is its regulation of the MDM2-p53 tumor suppressor pathway. In normal, unstressed cells, USP7 preferentially binds to and deubiquitinates MDM2, protecting it from auto-degradation.[6][14] A stable MDM2 can then ubiquitinate p53, targeting it for destruction and keeping its levels low.[6][15] Inhibition of USP7 disrupts this balance, leading to MDM2 degradation, which in turn allows p53 levels to rise, activating cell cycle arrest and apoptosis in tumor cells.[6][16]
Role of USP7 in DNA Damage Response (DDR)
USP7 is a master regulator of genome stability through its role in the DNA Damage Response (DDR).[17][18] It is recruited to sites of DNA double-strand breaks (DSBs) where it interacts with and stabilizes key DDR proteins, including RNF168 and MDC1.[19][20] By deubiquitinating these factors, USP7 ensures their proper accumulation at damage sites, facilitating the recruitment of downstream repair factors like BRCA1 and 53BP1, which are essential for coordinating DNA repair.[1][19] Loss of USP7 function impairs this process, leading to defective DNA repair, which can be exploited therapeutically to sensitize cancer cells to DNA-damaging agents.[20]
Experimental Workflow for Target Validation
The genetic validation of USP7 as a therapeutic target follows a multi-step experimental workflow, from initial genetic perturbation to in vivo confirmation.
Detailed Experimental Protocols
CRISPR/Cas9-Mediated USP7 Knockout Protocol
This protocol outlines the generation of a stable USP7 knockout cell line.
-
sgRNA Design and Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon common to all USP7 splice variants to maximize the chance of a frameshift mutation.[21] Use online design tools to minimize off-target effects.
-
Synthesize and anneal complementary sgRNA oligonucleotides.
-
Clone the annealed oligos into a Cas9-expressing vector, such as pSpCas9(BB)-2A-GFP (PX458), which also contains a GFP marker for sorting.[22]
-
-
Transfection:
-
Seed target cancer cells (e.g., HCT116) at 60-70% confluency.
-
Transfect the cells with the sgRNA-Cas9 plasmid using a suitable lipid-based transfection reagent or electroporation.[23]
-
-
Clonal Selection:
-
48 hours post-transfection, isolate single GFP-positive cells into individual wells of a 96-well plate via Fluorescence-Activated Cell Sorting (FACS).[22]
-
Culture the single-cell clones until colonies are large enough for expansion.
-
-
Screening and Validation:
-
Expand positive clones and harvest genomic DNA and protein lysates.
-
Genomic Validation: Perform PCR amplification of the target region followed by Sanger sequencing or TIDE/ICE analysis to confirm the presence of insertions/deletions (indels).
-
Protein Validation: Perform a Western blot using an anti-USP7 antibody to confirm the complete absence of the USP7 protein.[24] This is the most critical step to confirm a functional knockout.
-
shRNA-Mediated USP7 Knockdown Protocol
This protocol describes the generation of a stable cell line with reduced USP7 expression.
-
shRNA Design and Cloning:
-
Design 2-3 short hairpin RNA (shRNA) sequences targeting the USP7 mRNA. Use validated sequences from public databases or commercial vendors where possible.
-
Clone the shRNA sequences into a suitable lentiviral vector, such as pLKO.1, which typically contains a puromycin resistance gene for selection.[25]
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).[12]
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
-
-
Transduction:
-
Transduce the target cancer cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
-
Selection and Validation:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium.[25] Maintain selection for 7-10 days until a resistant population emerges.
-
Validate the knockdown efficiency by harvesting protein lysate and performing a Western blot to quantify the reduction in USP7 protein levels compared to a non-targeting shRNA control.[12]
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[26]
-
Cell Seeding: Seed USP7 knockout/knockdown cells and control cells in an opaque-walled 96-well plate at a predetermined optimal density.[26]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72-96 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[27]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Analysis: Normalize the luminescence readings of the experimental wells to the control wells to determine the percentage reduction in cell viability.
Conclusion
The genetic validation of USP7 provides compelling evidence for its role as a bona fide therapeutic target in oncology.[2][3] Both CRISPR-mediated knockout and shRNA-mediated knockdown demonstrate that loss of USP7 function leads to the stabilization of p53, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.[6][16][28] These genetic approaches, which mimic the on-target effects of a specific inhibitor, confirm that the observed anti-tumor activity is directly attributable to the inhibition of USP7. The convergence of data from genetic perturbation, pharmacological inhibition, and pathway analysis strongly supports the continued development of selective USP7 inhibitors as a promising strategy for cancer therapy.[4][29]
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: Target Validation and Drug Discovery for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 12. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]
- 16. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | USP7 Is a Master Regulator of Genome Stability [frontiersin.org]
- 19. USP7 deubiquitinase promotes ubiquitin-dependent DNA damage signaling by stabilizing RNF168* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis [jci.org]
- 21. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 22. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 23. CRISPR/Cas9-mediated knockout of MLL5 enhances apoptotic effect of cisplatin in HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. shRNA knockdown [protocols.io]
- 26. Single-gene short-term CRISPR ko viability assay [protocols.io]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 29. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison: Usp7-IN-6 vs. siRNA-Mediated USP7 Silencing
For Researchers, Scientists, and Drug Development Professionals: A Guide to Inhibiting Ubiquitin-Specific Protease 7
Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in numerous cellular processes, including DNA damage repair, immune response, and apoptosis.[1][2] Its dysregulation is linked to various pathologies, most notably cancer, making it a high-value target for therapeutic intervention.[2][3][4] Researchers aiming to probe USP7 function or develop novel therapeutics primarily rely on two distinct methods of inhibition: small-molecule inhibitors, such as Usp7-IN-6 and others like P5091 and FT671, and genetic knockdown using small interfering RNA (siRNA).
This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate method for their experimental goals.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between small-molecule inhibitors and siRNA lies in the level at which they target USP7.
-
Small-Molecule Inhibitors (e.g., this compound): These compounds function by directly interacting with the USP7 protein. They are typically designed to bind to the enzyme's catalytic site or an allosteric site, physically blocking its deubiquitinating activity.[5][6] This leads to a rapid cessation of function, preventing USP7 from removing ubiquitin chains from its substrate proteins, such as MDM2, and marking them for proteasomal degradation.[5][7][8]
-
siRNA-Mediated Silencing: This genetic approach targets the USP7 messenger RNA (mRNA). A synthetic double-stranded siRNA molecule, complementary to the USP7 mRNA sequence, is introduced into the cell. The cell's natural RNA interference (RNAi) machinery, specifically the RNA-Induced Silencing Complex (RISC), incorporates the siRNA, unwinds it, and uses the single "guide" strand to find and cleave the target USP7 mRNA.[9] This destruction of the mRNA template prevents the synthesis of new USP7 protein, leading to a gradual depletion of the enzyme over time.
Key Signaling Pathways and Experimental Workflow
USP7 is a central node in several critical signaling pathways. Its inhibition, by either method, is expected to have significant downstream consequences, most notably the stabilization of the p53 tumor suppressor.
Caption: The USP7-p53 signaling axis.
A typical experiment to compare these two methods would follow a structured workflow to ensure comparable results.
Caption: Experimental workflow for comparing USP7 inhibitor and siRNA.
Data Presentation: Quantitative Comparison
Direct comparison reveals differences in potency, timing, and molecular consequences. While specific data for this compound is limited in comparative studies, data from the well-characterized inhibitors P5091 and FT671 provide a strong proxy for small-molecule performance against siRNA.
Table 1: Comparison of Key Characteristics
| Feature | Small-Molecule Inhibitor (this compound) | siRNA-Mediated Silencing |
| Target Level | Protein (Enzymatic Activity) | mRNA (Template for Synthesis) |
| Mechanism | Competitive or allosteric blockade of the active site.[5][6] | RISC-mediated cleavage and degradation of mRNA.[9] |
| Onset of Action | Rapid (minutes to hours). | Slower (24-48 hours required for protein depletion).[9] |
| Duration of Effect | Transient; depends on compound half-life and washout. | Longer-lasting (can persist for several days). |
| Delivery | Direct addition to cell culture media. | Requires transfection reagent (e.g., lipid-based). |
| Reversibility | Generally reversible upon compound removal. | Not readily reversible; requires new protein synthesis. |
Table 2: Quantitative Performance Data (Representative)
The following data is compiled from studies using USP7 inhibitors P5091 and FT671 versus USP7 siRNA in various cancer cell lines.
| Parameter | USP7 Inhibitor | USP7 siRNA | Cell Line / Notes |
| Effective Concentration | IC50: 33 nM (FT671)[10]EC50: 4.2 µM (P5091)[11] | 20 pmol (approx. 20 nM)[12] | MM.1S (FT671), Multiple Myeloma (P5091), MCF7/T47D (siRNA) |
| USP7 Protein Level | No change (activity is blocked, not expression) | Significant reduction | HCT116, A549, H1299[13][14] |
| MDM2 Protein Level | Decreased[5][13] | Decreased[13] | A549, H1299, HCT116 |
| p53 Protein Level | Increased[5][14] | Increased | HCT116, AGS, CNE2Z |
| Cell Viability | Dose-dependent decrease[7][12] | Significant reduction[12] | MCF7, T47D |
| Apoptosis Induction | Increased cleavage of Caspase-3 and PARP[11][15] | Enhanced apoptotic gene expression[12] | Esophageal & Colon Cancer Cells, Breast Cancer Cells |
Note: Direct comparison of IC50/EC50 values with siRNA concentrations should be done with caution, as they represent different biological processes (enzymatic inhibition vs. gene knockdown).
Experimental Protocols
Protocol 1: USP7 Inhibition with a Small-Molecule Inhibitor
This protocol is a general guideline for treating adherent cells in a 6-well plate format.
-
Cell Seeding: Plate cells (e.g., HCT116, MCF7) at a density that will result in 60-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of the USP7 inhibitor (e.g., 10 mM in DMSO). On the day of the experiment, create serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the inhibitor or a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 8, 24, or 48 hours) at 37°C in a CO₂ incubator.
-
Harvesting and Analysis: After incubation, wash the cells with PBS and harvest them for downstream analysis, such as Western blotting to assess MDM2 and p53 levels, or a cell viability assay.[14]
Protocol 2: siRNA-Mediated USP7 Silencing
This protocol describes a typical transient transfection using a lipid-based reagent in a 6-well plate.
-
Cell Seeding: Plate cells one day prior to transfection to achieve 60-80% confluency on the day of transfection.[16]
-
Prepare siRNA Solution: In a microcentrifuge tube, dilute the USP7 siRNA duplex (e.g., to a final concentration of 20-50 nM) in serum-free medium. Mix gently. Use a non-targeting (scrambled) siRNA as a negative control.
-
Prepare Transfection Reagent: In a separate tube, dilute the lipid-based transfection reagent (e.g., DharmaFect-2 or Lipofectamine) in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Form Complexes: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Analysis: Harvest cells to assess knockdown efficiency by qPCR (for mRNA levels) and Western blot (for protein levels).[17]
Considerations: Specificity and Off-Target Effects
Both methods are subject to off-target effects that must be considered during data interpretation.
-
Small-Molecule Inhibitors: While newer inhibitors like FT671 show high selectivity for USP7 over other deubiquitinases (DUBs)[5][8], off-target activity is always a possibility. Some inhibitors may bind to other enzymes with similar structural folds. Studies in USP7 knockout cells have shown that some inhibitors can still exert cytotoxic effects, implying they may have other targets.[18]
-
siRNA: Off-target effects are a well-documented challenge in RNAi experiments. These primarily occur when the "seed region" (nucleotides 2-8) of the siRNA guide strand has partial complementarity to the mRNA of unintended genes, leading to their downregulation.[9] This can be mitigated by using multiple different siRNAs targeting the same gene and using the lowest effective concentration.
Conclusion: Choosing the Right Tool for the Job
The choice between a small-molecule inhibitor like this compound and siRNA-mediated silencing depends entirely on the experimental question.
-
Choose a small-molecule inhibitor for:
-
Choose siRNA for:
-
Validating that a phenotype is specifically due to the loss of the USP7 protein itself, rather than an off-target effect of a chemical compound.
-
Studying the long-term consequences of USP7 depletion.
-
When a highly specific, albeit slower, method of target validation is required.[13]
-
References
- 1. rapt.com [rapt.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of USP7 Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of USP7 promotes antitumor immunity and contributes to colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Usp7-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Usp7-IN-6, a potent ubiquitin-specific protease 7 (USP7) inhibitor.
Due to the specific nature of chemical compounds, a dedicated Safety Data Sheet (SDS) is the primary source of comprehensive information regarding handling, storage, and disposal. At the time of this writing, a publicly available, specific SDS for this compound could not be located. Therefore, the following procedures are based on general best practices for the disposal of potent, biologically active small molecules in a research setting.
It is imperative to obtain the specific Safety Data Sheet (SDS) for this compound from your chemical supplier before handling or disposing of this compound. The SDS will provide detailed information on the compound's hazards, necessary personal protective equipment (PPE), and specific disposal requirements mandated by regulatory bodies.
General Disposal Principles for Potent Bioactive Compounds
In the absence of a specific SDS, the following general principles should be strictly adhered to for the disposal of this compound and other similar research compounds. These are not a substitute for the compound-specific instructions in the SDS.
1. Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.
-
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Inactivation of Liquid Waste:
-
For liquid waste containing this compound (e.g., from cell culture media or biochemical assays), chemical inactivation may be a recommended step prior to collection.
-
A common method for inactivating potent organic compounds is treatment with a solution of sodium hypochlorite (bleach). However, the compatibility and effectiveness of this method for this compound must be confirmed. Consult your institution's EHS guidelines for approved inactivation procedures.
3. Solid Waste Disposal:
-
Solid waste, such as contaminated gloves, paper towels, and plasticware, should be placed in a dedicated, leak-proof hazardous waste bag or container.
-
Do not dispose of any solid waste potentially contaminated with this compound in the regular trash.
4. Disposal Vendor:
-
All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor. Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
Procedural Workflow for this compound Disposal
The following diagram outlines the general logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Quantitative Data Summary
As no specific experimental data on the disposal of this compound was found, a table summarizing quantitative data is not applicable at this time. Researchers should refer to the forthcoming SDS for any quantitative exposure limits or disposal-related concentrations.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The development of such protocols will depend on the specific hazard classifications and reactivity data provided in the manufacturer's Safety Data Sheet.
By adhering to these general principles and, most importantly, obtaining and following the specific instructions in the this compound Safety Data Sheet, researchers can ensure a safe laboratory environment and responsible chemical waste management.
Essential Safety and Handling of Usp7-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Usp7-IN-6. This guide provides crucial, immediate safety and logistical information for the handling and disposal of this compound, a potent ubiquitin-specific protease 7 (USP7) inhibitor with cytotoxic properties. Adherence to these protocols is essential to minimize exposure risk and ensure operational safety.
Personal Protective Equipment (PPE)
Due to its potent and cytotoxic nature, a comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double Nitrile Gloves (ASTM D6978 rated) - Lab Coat |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown with closed front and elastic cuffs - Goggles and Face Shield - N95 Respirator (or higher) |
| Solubilizing and Diluting | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown with closed front and elastic cuffs - Goggles and Face Shield |
| In-Use (Cell Culture, etc.) | - Nitrile Gloves - Lab Coat - Safety Glasses |
| Spill Cleanup | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown - Goggles and Face Shield - N95 Respirator (or higher) |
| Waste Disposal | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown - Goggles |
Note: Always consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS) if available. The recommendations above are based on general best practices for handling potent cytotoxic compounds.
Experimental Protocols: Safe Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear single-use nitrile gloves when handling the outer packaging.
-
Transport the unopened package to the designated hazardous drug storage area.
-
Store this compound in a clearly labeled, sealed container in a designated, ventilated, and access-restricted area.
Weighing and Preparation of Stock Solutions:
-
All handling of solid this compound must be performed within a certified Class I Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol exposure.[1]
-
Don the appropriate PPE as outlined in the table above.
-
Use a plastic-backed absorbent mat on the work surface to contain any potential spills.[1]
-
Weigh the desired amount of this compound using dedicated equipment.
-
To prepare a stock solution, add the solvent to the vial containing the powder. Do not transfer the powder to a new container.
-
Cap the vial tightly and vortex until the compound is fully dissolved.
-
Wipe the exterior of the vial with a suitable decontamination solution (e.g., 70% ethanol) before removing it from the BSC or CVE.
Administration and In-Use:
-
When adding this compound solutions to cell cultures or other experimental systems, wear appropriate PPE.
-
Perform all manipulations within a Class II BSC to maintain sterility and protect from aerosols.
-
Use Luer-Lok syringes and needless systems to prevent spills and needlestick injuries.[2]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure.
-
Alert others in the immediate area and restrict access.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using a cytotoxic spill kit. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the area starting from the outer edge and working inward.
-
Decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.
-
Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant, purple-lidded sharps container.[3]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow container with a purple lid or a purple bag).[3][4]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste disposal. Do not pour down the drain.
All cytotoxic waste must be handled by a licensed hazardous waste disposal service for high-temperature incineration.[3][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
